The quantitative effects and experimental methodologies for studying thozalinone are documented in animal and patent studies.
A study investigating the hyperesthetic and alerting effects of this compound in rats provides the following dose-response data [1]:
| Dose (mg/kg, orally) | Observed Behavioral Effect in Rats |
|---|---|
| 2 | No effect |
| 4 | Hyperesthesia, alertness, increased exploratory behavior |
| 8 | Marked hyperesthesia, alertness, increased exploratory behavior |
| 16 | Hyperesthesia, alertness, increased exploratory behavior |
| 32 | Hyperesthesia, alertness, increased exploratory behavior |
| 64 | Hyperesthesia, alertness, increased exploratory behavior |
Another study measured the effect on motor activity in mice, where this compound administered orally at doses of 30, 60, and 120 mg/kg resulted in increased movement [1].
This test is used to screen for antidepressants, as tetrabenazine deamines monoamines, leading to sedation and ptosis (drooping of the upper eyelid). Compounds that reverse these symptoms are considered potential antidepressants [1].
The following diagram illustrates the experimental workflow used to deduce this compound's mechanism of action, based on the studies cited.
While the specific molecular targets for this compound (e.g., direct interaction with transport proteins) are not detailed in the provided search results, general research on dopamine release offers relevant context.
This compound is an older psychostimulant with a unique profile of triggering dopamine and norepinephrine release while reportedly having low abuse potential. Its clinical use has been limited, and much of the mechanistic data comes from animal studies conducted several decades ago.
Thozalinone's stimulant and antidepressant effects are linked to its action on monoamine systems in the brain. The signaling pathway is illustrated below.
Simplified signaling pathway of this compound's dopaminergic and noradrenergic action.
This mechanism is distinct from amphetamines; this compound preferentially enhances presynaptic dopamine synthesis and vesicular release rather than primarily inhibiting reuptake or reversing transport [1].
Key preclinical findings primarily from animal studies illustrate this compound's pharmacological effects.
The table below summarizes experimental designs and results from pivotal rodent studies.
| Study Objective | Animal Model / Dosage | Key Results & Findings |
|---|---|---|
| General Stimulant Effects [2] | Rats (2-64 mg/kg, orally) | Induced hyperesthesia, alertness, and increased exploratory behavior. |
| Motor Activity [2] | Individual mice (30, 60, 120 mg/kg, orally) | Dose-dependent increases in motor activity. |
| Antidepressant-like Effect [3] [2] | Mice (2-64 mg/kg, intraperitoneal); Tetrabenazine-induced depression model. | Significantly prevented depression-like state and restored exploratory behavior. |
| Gnawing Behavior (Dopaminergic Agonist Response) [4] [5] | ICR male mice (50-100 mg/kg, intraperitoneal). | Induced gnawing behavior, a classic dopaminergic response. This model was used to evaluate neuroleptic drugs. |
A established method for detecting this compound in biological samples exists [6]:
This compound shares structural homology with pemoline, but key differences affect its pharmacological profile [1].
| Parameter | This compound | Pemoline |
|---|---|---|
| Abuse Potential | Low | Moderate |
| Half-Life | 4–6 hours | 8–12 hours |
| Hepatotoxicity | Rare | Frequent |
| Receptor Affinity | Dopamine D₁/D₂ > NET (Norepinephrine Transporter) | Dopamine D₂ > NET |
This compound's dimethylamino group reduces hepatic metabolism, mitigating the hepatotoxicity risks that led to pemoline's discontinuation [1].
While specific parameters like bioavailability, volume of distribution, or clearance are not available in the searched literature, some general information can be pieced together.
| Aspect | Available Information | Source |
|---|---|---|
| Drug Class | Psychostimulant, "dopaminergic stimulant" | [1] |
| Primary Action | Dopamine release agent (likely primary); minimal norepinephrine activity | [1] |
| Abuse Potential | Reportedly devoid of abuse potential, unlike other psychostimulants | [1] |
| Administration | Oral | [1] |
| Metabolites | Not identified in available literature | - |
| Elimination Half-life | Not specified in available literature | - |
| Protein Binding | Not specified in available literature | - |
| Enzymes Involved | Not identified in available literature | - |
Given the lack of direct data, some inferences can be made from its structural analog, Pemoline [1] [2]. The following experimental protocols are proposed to fill the critical knowledge gaps for this compound.
The path to characterizing this compound's pharmacokinetics involves a series of in vitro and in vivo experiments. The following diagram outlines a proposed workflow, from initial absorption studies to final data integration.
Proposed workflow for elucidating this compound's ADME profile.
Determining Basic Pharmacokinetic Parameters
Investigating Metabolic Pathways
The proposed experimental protocols provide a roadmap for generating the necessary data to understand this compound's profile. Given its structural and mechanistic similarity to Pemoline—a drug withdrawn due to idiosyncratic liver toxicity—elucidating its metabolic fate is not just an academic exercise but a critical step in assessing its potential for clinical development [2].
The table below summarizes the known information about this compound's activity:
| Aspect | Description & Key Characteristics |
|---|---|
| Primary Mechanism | Psychostimulant that induces the release of dopamine; has a minimal effect on norepinephrine release. [1] [2] |
| Receptor Interactions | Specific receptor binding affinities (e.g., Ki values) are not detailed in available literature. Its effect is primarily via release rather than direct receptor binding. [1] |
| Behavioral & Therapeutic Effects | Historically used as an antidepressant; described as a "dopaminergic stimulant" and trialed as an anorectic. [1] Preclinical studies suggest it is devoid of abuse potential. [1] |
| Key Differentiator | Its profile is noted to be similar to its analogue, pemoline, characterized by a primary dopaminergic action without significant noradrenergic effects. [1] |
To provide context for this compound's reported dopaminergic preference, the diagram below illustrates the distinct pathways and functions of the dopamine and norepinephrine systems, which are often interconnected. [3] [4] [5]
Distinct origins and projection pathways of dopamine and norepinephrine systems in the brain.
Despite their distinct pathways, the dopamine and norepinephrine systems exhibit significant overlap and interaction, which is crucial for understanding the effects of drugs that influence both. [3] [4] The table below outlines the molecular basis for this cross-talk.
| Domain of Overlap | Description of Interaction |
|---|---|
| Biosynthetic Pathway | DA is the direct biochemical precursor to NE. Noradrenergic neurons can co-release both DA and NE. [4] |
| Receptor Signaling Crosstalk | DA can directly activate α2-adrenoceptors. D1-class receptors share intracellular pathways (cAMP) with β-adrenoceptors, while D2-class receptors share pathways with α2-adrenoceptors. [4] |
| Transporter Affinity | In regions like the prefrontal cortex and hippocampus, the norepinephrine transporter (NET) is primarily responsible for clearing dopamine, leading to shared signaling timecourses. [4] |
Given the lack of detailed quantitative data on this compound, the following protocols outline key experiments to characterize its dopaminergic and noradrenergic effects.
[3H]Dopamine or [3H]Norepinephrine to load the neurotransmitter vesicles.The primary implication of the available data is that this compound appears to be a selective dopaminergic agent. Future research should focus on:
The established synthesis involves a base-induced reaction between ethyl mandelate and dimethylcyanamide, leading to intramolecular cyclization and the formation of Thozalinone. The following diagram illustrates this reaction pathway and mechanism.
Synthesis pathway of this compound from ethyl mandelate.
Synthetic Procedure Overview [1]:
For your research, here are the essential quantitative data for this compound and its synthesis.
Table 1: Physicochemical Properties of this compound [2] [3]
| Property | Value |
|---|---|
| CAS Number | 655-05-0 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Average Mass | 204.23 g/mol |
| Melting Point | 134.5 °C |
| Boiling Point | 294.8 °C at 760 mmHg |
| Flash Point | 132.1 °C |
| Density | 1.19 g/cm³ |
Table 2: Acute Toxicity Profile (Animal Studies) [3]
| Species | Route | Dose (LD₅₀) | Observed Effects |
|---|---|---|---|
| Rat | Oral | > 3000 mg/kg | Ataxia, somnolence |
| Rat | Intraperitoneal | 1240 mg/kg | Somnolence, ataxia |
| Mouse | Oral | 570 mg/kg | Somnolence, ataxia |
| Mouse | Intraperitoneal | 250 mg/kg | Somnolence, ataxia |
Thozalinone and pemoline share a core 1,3-oxazol-4-one structure, with this compound differing by a dimethylamino group substitution [1] [2].
| Property | This compound | Pemoline |
|---|---|---|
| IUPAC Name | (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one | (RS)-2-amino-5-phenyl-1,3-oxazol-4(5H)-one |
| Molecular Formula | C₁₁H₁₂N₂O₂ [1] | C₉H₈N₂O₂ [2] |
| Molecular Weight | 204.229 g/mol [1] | 176.175 g/mol [2] |
| Chemical Structure | Core structure with a 2-(dimethylamino) substituent |
Core structure with a 2-amino substituent |
| Structural Analogs | Pemoline, Cyclazodone, Fenozolone [1] | This compound, Aminorex, 4-Methylaminorex [2] |
Both compounds are classified as dopaminergic stimulants, but with distinct pharmacological nuances and risk profiles.
| Pharmacological Aspect | This compound | Pemoline |
|---|---|---|
| Primary Mechanism | Dopamine release agent; minimal norepinephrine activity [1] | Dopamine reuptake inhibitor and weak releasing agent [2] |
| Noradrenergic Effects | Minimal to no significant activity [1] | Minimal to no significant activity [2] |
| Reported Abuse Potential | Reportedly devoid of abuse potential [1] | Less misuse potential than other stimulants; Schedule IV controlled substance [2] |
| Key Clinical Risks | Information limited; similar hepatotoxicity potential is possible due to structural relationship | Idiosyncratic liver failure; led to market withdrawal in most countries [2] |
The following diagram illustrates the shared dopaminergic mechanism and downstream effects.
Mechanism of Action Flow: this compound and pemoline increase synaptic dopamine through different primary mechanisms, leading to therapeutic psychostimulant effects.
Available pharmacokinetic data shows differences in the elimination of these two drugs.
| Parameter | This compound | Pemoline |
|---|
| Elimination Half-life | Not fully characterized | Adults: 11-13 hours [3] [4] Children: ~7 hours [4] | | Time to Peak (T~max~) | Not specified in available literature | 2 to 4 hours [2] [3] | | Metabolism | Not specified in available literature | Liver; metabolized to pemoline dione, mandelic acid, and other polar metabolites [2] | | Excretion | Not specified in available literature | Mainly renal (approx. 50% as unchanged drug) [2] [3] | | Protein Binding | Not specified in available literature | ≤50% [2] |
The clinical history of pemoline underscores a significant safety concern that is crucial for drug development professionals to consider.
| Aspect | This compound | Pemoline |
|---|---|---|
| Historical Indications | Antidepressant; trialed as an anorectic [1] | ADHD; Narcolepsy (now discontinued for ADHD) [2] |
| Current Regulatory Status | Not specified in available literature | Withdrawn in most countries (US, Canada, EU) due to hepatotoxicity; remains available in Japan for narcolepsy at low doses [2] |
| Common Side Effects | Not specified in available literature | Insomnia, decreased appetite, abdominal pain, irritability, headaches [2] |
| Serious Toxicity | Not specified in available literature | Idiosyncratic liver failure; unpredictable, occurring even after months/years of use; resulted in death/liver transplantation [2] |
A published gas chromatography/mass spectrometry (GC/MS) method can detect both compounds in human urine, which is valuable for preclinical and clinical studies [5].
1. Principle: The analytes (pemoline, this compound, fenozolone) are hydrolyzed to a common derivative, 5-phenyl-2,4-oxazolidinedione, which is then extracted and detected [5].
2. Procedure:
The experimental workflow for this analytical method is summarized below.
Analytical Workflow: Unified protocol for detecting pemoline, this compound, and fenozolone via acid hydrolysis to a common derivative for GC/MS analysis [5].
This analysis demonstrates the close relationship between this compound and pemoline. The discontinuation of pemoline for safety reasons strongly suggests that future development of analogs like this compound must prioritize extensive investigation into potential hepatotoxicity.
The claim of low abuse potential is not well-supported by publicly available, rigorous modern studies. Here is an analysis of the evidence:
Based on the established mechanism of action, the following diagram illustrates the proposed neuropharmacological pathway of this compound.
Given the absence of detailed protocols in the search results, the following framework outlines the standard methodologies that would be required to properly evaluate this compound's abuse potential.
A proper assessment would involve the integrated phases shown above [3]. The table below details the objectives and key methods for each phase.
| Assessment Phase | Objective | Key Experimental Methods |
|---|---|---|
| Pre-Clinical Studies | Determine if the drug has reinforcing properties and stimulus effects similar to known drugs of abuse. | Self-Administration, Drug Discrimination, Locomotor Sensitization [3] |
| Human Laboratory Studies | Measure the subjective and reinforcing effects in controlled settings. | Assessment of subjective drug effects (e.g., "drug liking"), cognitive and physiological effects [3] |
| Post-Market Surveillance | Monitor real-world use for patterns of misuse, abuse, and dependence after approval. | Epidemiological studies, analysis of adverse event reports and poison control center data [3] |
To build a comprehensive technical guide, you will likely need to go beyond the currently available public data. Here are some suggested steps:
This compound (also known as Tozalinone) is a psychostimulant that was historically used as an antidepressant and investigated for other uses like an anorectic and an antiparkinson agent [1] [2] [3].
The table below summarizes its key pharmacological characteristics:
| Aspect | Description | | :--- | :--- | | Primary Classification | Psychostimulant, Antidepressant [1] | | Known Mechanisms of Action | Dopaminergic stimulant; induces dopamine release with minimal norepinephrine release [1]. | | Primary Indications | Depression; also trialed for obesity (as an anorectic) and Parkinson's disease [1] [2] [3]. | | Abuse Potential | Reportedly devoid of abuse potential, unlike other dopaminergic psychostimulants [1]. | | Key Structural & Chemical Data | Molecular Formula: C11H12N2O2 | Molar Mass: 204.229 g·mol⁻¹ | CAS Number: 655-05-0 [1] [3] [4]. |
While the full text of the Greenblatt 1965 study is not accessible, other sources reference its findings and provide additional data.
Behavioral and Neurochemical Studies this compound is described as an "excitant" with unique properties that distinguish it from sympathomimetic amines [3]. Its facilitatory effects on behavior were found to be distinct from those of amphetamine, methylphenidate, and other similar compounds. Furthermore, its effects were neither enhanced nor prolonged when combined with imipramine-type antidepressants, a profile that differed from the other stimulants tested [5]. A patent also confirms its utility in treating Parkinson's disease and related tremors by increasing dopamine and norepinephrine turnover in the brain [2].
Acute Toxicity Data (LD₅₀) The following quantitative toxicology data is available, which is referenced from the Greenblatt 1965 study [3]:
| Species | Route of Administration | LD₅₀ | Observed Toxic Effects |
|---|---|---|---|
| Rat | Oral | >3000 mg/kg | Ataxia, somnolence (general depressed activity) [3] |
| Rat | Intraperitoneal | 1240 mg/kg | Somnolence, ataxia [3] |
| Mouse | Oral | 570 mg/kg | Somnolence, ataxia [3] |
| Mouse | Intraperitoneal | 250 mg/kg | Somnolence, ataxia [3] |
Based on the described mechanism of action, the following diagram illustrates the primary neuropharmacological pathway of this compound.
This diagram outlines the primary proposed mechanism where this compound acts at the presynaptic neuron to stimulate dopamine release, leading to its downstream effects [1] [2].
The table below summarizes the key safety and toxicity findings available from animal studies and historical references.
| Aspect | Findings and Data | Source / Context |
|---|---|---|
| General Toxicity Profile | Described as having a "favorable therapeutic index" and "margin of safety" in comparison to other stimulants; "reportedly devoid of abuse potential". | Patents & General Descriptions [1] [2] |
| Acute Toxicity (Animal Studies) | LD₅₀ in Mice: 175 mg/kg (intraperitoneal) [3]. LD₅₀ in Rats: 450 mg/kg (oral) [4]. | Original Pharmacological Study (1965) & Patent [3] [4] | | Dopaminergic Effects | Induces dopaminergic supersensitivity in mice after repeated administration; used in studies to model conditions for testing neuroleptic drugs. | Research on Neuroleptic-Induced Supersensitivity [1] | | Comparative Safety | A related compound, cyclazodone, was noted to exhibit "less cardiotoxic and hepatotoxic effects than D-amphetamine in studies on mice." | Patent for Related Compound [2] |
For researchers, here are the methodologies from key studies that generated the toxicity data.
This methodology is based on the original pharmacological study of Thozalinone [3].
This protocol is adapted from studies that used this compound as a tool to investigate neuroleptic drugs [1].
This compound is classified as a psychostimulant. Its primary mechanism of action is believed to be similar to its analogue, pemoline, which involves the induction of neurotransmitter release [1] [5] [6]. The following diagram illustrates this proposed mechanism and its downstream effects, which underlie both its efficacy and some observed toxicological effects.
For a professional audience, it is crucial to recognize the significant limitations of the available data:
| Aspect | Key Findings from Early Research |
|---|---|
| Primary Indication | Investigated as an antidepressant; later trialed as an anorectic (appetite suppressant) [1] [2]. |
| Neurochemical Mechanism | Described as a "dopaminergic stimulant"; acts primarily by inducing the release of dopamine, with a minimal effect on norepinephrine [1]. |
| Key Pharmacologic Properties | - Excitant/Stimulant: Less toxic than amphetamine with a greater margin of safety [2].
Early research on Thozalinone relied on standard preclinical models and methodologies of the 1960s to evaluate its potential.
A 1965 study by Greenblatt and Osterberg established the foundational pharmacologic profile of this compound [1] [3]. Key experiments included:
While precise methodologies from the 1960s are not detailed in the search results, later studies confirm its primary mechanism. This compound is characterized as a dopamine releasing agent [1] [4] [5]. Its action was likely identified through experiments that measured:
The following diagram illustrates the logical workflow of these early preclinical assessments:
Early this compound R&D Workflow: The research flow moved from animal models to human trials, with mechanism studies ongoing.
This protocol details the specific procedure for the detection of Thozalinone in human urine as described in the literature [1].
The workflow below illustrates the complete analytical process.
While the search results do not provide the full validation data for the this compound method, any laboratory implementing this procedure should perform a full validation. The following parameters are critical to ensure the method is suitable for its intended use, in line with standard practices for analytical method validation [2] [3].
| Validation Parameter | Description & Purpose |
|---|---|
| Specificity/Selectivity | Demonstrate that the method can unequivocally identify and quantify this compound (via its hydrolysis product) in the presence of other urine components [3]. |
| Linearity & Range | Establish a calibration curve by analyzing standards of known concentration to prove the detector response is linear over the expected concentration range. The range should cover expected urinary levels (e.g., based on the 1-4 mg/L reported for Pemoline) [1] [2]. |
| Accuracy (% Recovery) | Determine the closeness of the measured value to the true value by spiking blank urine with known amounts of this compound and calculating the percentage recovery [2] [3]. |
| Precision | Evaluate the repeatability of the method (within-day) and the intermediate precision (between-day, between-analyst) by analyzing multiple replicates of quality control samples [2] [3]. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine the lowest concentration that can be detected (LOD) and the lowest that can be quantified with acceptable precision and accuracy (LOQ). These can be calculated based on the standard deviation of the response and the slope of the calibration curve [2]. |
| Robustness | Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., hydrolysis time and temperature, derivatization reaction time) [3]. |
Thin-Layer Chromatography (TLC) is a versatile, cost-effective separation technique widely used in pharmaceutical analysis for qualitative and quantitative assessment of active pharmaceutical ingredients (APIs) and impurities. The TLC working principle relies on capillary forces that drive the mobile phase through a stationary phase, creating multiple cycles of dissolution and adsorption that separate compounds based on their differential affinities for the two phases. Components with stronger affinity for the stationary phase migrate slower, while those with greater affinity for the mobile phase travel faster, resulting in distinct bands or spots that can be visualized and quantified [1]. Thozalinone (a stimulant and antidepressant) analysis requires precise chromatographic methods to ensure identity, purity, and stability assessment. These application notes provide comprehensive protocols for TLC analysis of this compound, covering method development, validation, and troubleshooting specifically designed for researchers, scientists, and drug development professionals.
The fundamental parameter in TLC analysis is the retention factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Rf values range from 0 to 1, with optimal separation typically achieved when the target compound has an Rf between 0.1 and 0.4 during method development [2]. For this compound analysis, this translates to approximately 2-8 cm migration distance on a standard 10-cm TLC plate. The Rf value provides crucial information about compound characteristics, with larger Rf values generally indicating less polar compounds that interact less strongly with the polar adsorbents typically used in TLC plates [3].
*Visualization and Documentation: The developed plate is dried and visualized using appropriate detection methods (UV light or chemical derivatization). Results are documented through description, drawing, or preferably photographic methods for accuracy [1].
The choice of stationary phase significantly impacts the separation efficiency and resolution of this compound from potential impurities. For most pharmaceutical applications, silica gel 60 F254 pre-coated plates are recommended as the starting point due to their excellent separation capability for moderately polar compounds like this compound. These plates contain a fluorescent indicator (F254) that allows visualization under UV light at 254 nm. The standard stationary phase thickness is 0.2 mm, which provides optimal balance between sample capacity and resolution. For enhanced separation efficiency, High-Performance TLC (HPTLC) plates with smaller particle sizes (5-7 μm versus 10-12 μm in conventional TLC) can be employed, offering improved resolution, faster development times, and better quantification capabilities [4].
The backing material for TLC plates should be selected based on application requirements: glass plates for chemical inertness and heat resistance, aluminum plates for easy cutting and handling, or plastic plates for flexibility though with limited temperature tolerance. Prior to use, plates should be pre-washed with methanol to remove impurities absorbed from the environment and activated at 60°C for 5-15 minutes to standardize activity level [4]. Pre-conditioning of the layer may be necessary to control humidity effects, especially in environments with significant atmospheric moisture variation that can impact chromatographic reproducibility [1].
Mobile phase selection represents the most critical parameter in TLC method development for this compound. Begin with screening binary mixtures of hexanes/ethyl acetate in varying ratios (from 9:1 to 1:1 v/v) as this system provides an excellent starting point for compounds of moderate polarity. The optimal solvent system should produce a this compound Rf value between 0.25-0.35 with clear separation from the nearest impurity (ΔRf ≥ 0.20) [3]. If inadequate separation occurs, consider alternative solvent systems including toluene:ethyl acetate:formic acid mixtures or chloroform:methanol combinations, adjusting ratios systematically to achieve optimal separation [4].
Table 1: Mobile Phase Systems for this compound TLC Analysis
| Solvent System | Ratio (v/v/v) | Expected Rf Range | Separation Characteristics |
|---|---|---|---|
| Ethyl acetate:Hexanes | 3:7 | 0.25-0.35 | Good for baseline separation |
| Toluene:Ethyl acetate:Formic acid | 4.0:5.5:0.5 | 0.30-0.40 | Enhanced selectivity for polar impurities |
| Chloroform:Methanol | 9:1 | 0.20-0.30 | Alternative for complex mixtures |
| Ethyl acetate:Methanol:Ammonia | 8.5:1:0.5 | 0.15-0.25 | For basic impurities |
The solvent system must fulfill several requirements: adequate purity to avoid interference, low viscosity for efficient capillary flow, moderate vapor pressure for consistent chamber saturation, and minimal toxicity when possible. The mobile phase should produce Rf values for this compound in the medium range while providing adequate selectivity to separate the substance mixture effectively [1]. During optimization, test a range of solvent strengths and compositions to identify the system that provides the best compromise between analysis time, resolution, and spot morphology.
Proper sample preparation is crucial for reproducible TLC results. Dissolve this compound samples in a volatile solvent such as methanol, ethyl acetate, or dichloromethane at concentrations typically between 0.1-1.0 mg/mL for qualitative analysis. For quantitative HPTLC analysis, prepare standard solutions in the range of 25-1000 ng/spot [4]. Filter samples through a 0.20 μm membrane if insoluble particulates are present. For finished pharmaceutical products, extract the active ingredient using an appropriate solvent that completely dissolves this compound while minimizing excipient interference.
Sample application significantly impacts separation quality. Apply samples as bands rather than spots for better resolution and quantitative accuracy. For manual application, use microcapillary pipettes (0.5-5 μL capacity); for quantitative work, employ semi-automatic or automatic applicators with steel capillaries controlled by stepping motors [1]. Maintain a consistent application rate of 150 nL/s with band lengths of 5-8 mm. Position the application line approximately 1.0 cm from the bottom edge of the plate, with spots spaced at least 1.0 cm apart to prevent cross-contamination. After application, dry the plate completely to remove the application solvent before development.
This protocol provides standardized procedures for this compound quantification using HPTLC, adapted from validated methods for similar pharmaceutical compounds [4]. The required equipment includes: HPTLC silica gel 60 F254 plates (10 cm × 10 cm or 20 cm × 10 cm), semi-automatic sample applicator (Linomat V or equivalent), twin-trough glass development chamber, TLC scanner with densitometry capability, winCATS software or equivalent, and a derivatization device if needed.
Instrument parameters should be set as follows: application rate of 150 nL/s, band width of 5-8 mm, development distance of 70-85 mm from origin, scanning speed of 20 mm/s, slit dimensions of 4.00 mm × 0.45 mm, and scanning wavelength of 254 nm (or the maximum absorbance wavelength determined for this compound). Data acquisition should be performed in the absorbance mode with deuterium lamp as radiation source. All instrumentation should be calibrated according to manufacturer specifications before quantitative analysis.
Standard solutions: Prepare a stock solution of this compound reference standard in methanol at concentration of 250 μg/mL. From this stock, prepare serial dilutions to obtain working standard solutions covering the concentration range 25-1000 ng/spot for calibration curve construction. Include at least six concentration levels in triplicate for adequate statistical evaluation.
Sample solutions: For raw material analysis, dissolve this compound in methanol to obtain approximately 250 μg/mL solution. For formulated products, extract an equivalent amount of this compound from the matrix using an appropriate solvent (typically methanol with sonication if needed), then filter through 0.20 μm membrane. Adjust concentration to fall within the calibration range, typically requiring dilution factors of 10-100 for finished products.
Plate preparation: Pre-wash HPTLC plates with methanol by developing to the top in a development chamber, then activate at 60°C for 5 minutes before spotting [4].
Sample application: Apply standard and sample solutions as bands using the semi-automatic applicator. Include quality control samples at low, medium, and high concentrations within the calibration range. Application positions should be at least 1.5 cm from both side edges and 1.0 cm from the bottom edge.
Plate development: Prepare the mobile phase (optimized during method development) in a ratio of approximately 20 mL per 20 cm × 10 cm plate. Pour the mobile phase into one trough of the twin-trough chamber and allow 15-30 minutes for saturation at room temperature (25°C ± 2°C) with relative humidity of 60% ± 5%. Place the spotted plate in the other trough, then carefully bring the two troughs together without tilting. Develop until the solvent front reaches 8.5 cm from the origin (approximately 10-15 minutes).
Plate drying: Remove the developed plate and air-dry in a fume hood to evaporate the mobile phase completely (5-10 minutes). For quantitative analysis, ensure consistent drying time and conditions between runs.
For detection, scan the developed plate using a TLC scanner in the absorbance mode at 254 nm (or the predetermined λmax for this compound). If this compound lacks sufficient UV absorbance, employ post-chromatographic derivatization by dipping or spraying with an appropriate detection reagent, followed by heating if necessary. Compare the sample band Rf values and spectra with those of the reference standard for identification.
For quantification, construct a calibration curve by plotting peak areas against the corresponding concentrations of this compound standard solutions. The relationship should be linear within the specified range (25-1000 ng/spot). Calculate the this compound concentration in unknown samples using the regression equation derived from the calibration curve. System suitability requirements include correlation coefficient (r²) ≥ 0.995 for the calibration curve and %RSD ≤ 2.0% for replicate standard applications.
Method validation establishes that the analytical procedure is suitable for its intended purpose. For this compound quantification, the method should be validated according to ICH guidelines for the following parameters: specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness [5]. The validation protocol should be pre-established with acceptance criteria based on the method's intended use (identification, assay, or impurity testing).
Table 2: Method Validation Acceptance Criteria for this compound TLC Analysis
| Validation Parameter | Acceptance Criteria | Experimental Approach |
|---|---|---|
| Specificity | Resolution ≥ 1.0 from closest impurity; No interference from placebo | Compare chromatograms of standard, sample, and placebo |
| Accuracy | Mean recovery 98-102%; RSD ≤ 2% | Spike and recovery at 50%, 100%, 150% of target concentration |
| Precision (Repeatability) | RSD ≤ 2.0% for assay | Six replicate determinations at 100% concentration |
| Intermediate Precision | RSD ≤ 3.0% between analysts/days | Analysis by different analysts on different days |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Minimum of 6 concentrations across specified range |
| Range | 80-120% of target concentration for assay | Established from linearity studies |
| LOD | Signal-to-noise ratio ≥ 3 | Serial dilution of standard solution |
| LOQ | Signal-to-noise ratio ≥ 10; RSD ≤ 5% | Serial dilution of standard solution |
| Robustness | No significant effect on system suitability | Deliberate variations in mobile phase, development distance, etc. |
Specificity demonstrates that the method can unequivocally identify and quantify this compound in the presence of potential impurities, degradation products, and matrix components. To validate specificity, chromatograph the following samples: (1) this compound reference standard, (2) sample (placebo + this compound + likely impurities), and (3) placebo with likely impurities [5]. The method is specific if there is no interference at the this compound Rf value from other spots, and the peak purity of this compound remains consistent across different samples. For additional confirmation, subject this compound samples to stress conditions (acid, base, oxidation, heat, and light) and demonstrate separation of degradation products from the main band.
Accuracy is determined through recovery studies using spiked placebo samples at three concentration levels (50%, 100%, and 150% of target concentration) with at least three determinations at each level [5]. Calculate the percentage recovery for each spike level and the overall mean recovery. The method is accurate if the mean recovery is between 98-102% with RSD ≤ 2.0%. If placebo is unavailable, accuracy can be assessed by standard addition to the sample or by comparing results with those from a validated reference method, though these approaches have limitations.
Precision validation includes repeatability (intra-day precision), intermediate precision (inter-day, inter-analyst), and reproducibility if applicable. For repeatability, analyze six independent samples at 100% concentration by the same analyst on the same day. For intermediate precision, have a second analyst repeat the study on a different day [4]. Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set. The method is precise if the %RSD for repeatability is ≤ 2.0% and for intermediate precision is ≤ 3.0%.
Linearity is demonstrated by analyzing at least six concentrations of this compound standard spanning the specified range (typically 25-1000 ng/spot for HPTLC). Plot peak area against concentration and perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995, and the y-intercept should not be significantly different from zero [4]. Range is established from linearity data as the interval between the upper and lower concentration levels that demonstrate acceptable linearity, accuracy, and precision. For assay methods, a range of 80-120% of the target concentration is typically acceptable.
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. Test factors such as mobile phase composition (± 2% of organic component), development distance (± 5 mm), chamber saturation time (± 5 minutes), relative humidity (± 10%), and detection wavelength (± 2 nm) [4]. The method is robust if system suitability criteria are met under all modified conditions and the RSD for peak areas and Rf values remains within specified limits.
Solution stability is assessed by analyzing standard and sample solutions stored under specified conditions (typically room temperature and refrigerated) over time (e.g., 0, 6, 12, 24, 48 hours). Solutions are considered stable if the percentage difference from initial response is within ± 2% and no significant degradation peaks appear in the chromatograms.
Despite careful method development, various issues may arise during TLC analysis of this compound. The following table summarizes common problems, their causes, and recommended solutions:
Table 3: Troubleshooting Guide for this compound TLC Analysis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Spot tailing | Too much sample applied; Overloaded stationary phase | Dilute sample solution; Reduce application volume |
| Irregular spot shape | Damaged layer; Uneven application | Handle plates carefully; Use automatic applicator |
| Streaking | Sample solubility issues; Too polar solvent system | Change application solvent; Adjust mobile phase polarity |
| Poor separation | Incorrect mobile phase; Inactive stationary phase | Optimize mobile phase composition; Activate plate before use |
| Inconsistent Rf values | Improper chamber saturation; Temperature fluctuations | Standardize saturation time; Control development temperature |
| High background noise | Dirty plates; Impure mobile phase | Pre-wash plates; Use higher purity solvents |
| Edge effect | Uneven solvent front | Use chamber liner; Ensure level development |
TLC data can be directly translated to flash chromatography conditions for preparative separation. The column volumes (CV) required to elute a compound isocratically equals 1/Rf [2]. For this compound with an optimal TLC Rf of 0.25, the corresponding CV value would be 4.0. The separation between this compound and impurities is expressed as delta CV (ΔCV), calculated as CV2 - CV1 or 1/Rf2 - 1/Rf1. Larger ΔCV values allow for higher sample loading capacity in flash chromatography. For instance, a ΔCV of 3.9 enables loading of 100-500 mg on a 10g silica cartridge, while a ΔCV of 1.04 limits loading to less than 100 mg [2].
When transferring the TLC method to flash chromatography, maintain the same stationary and mobile phases. The optimal TLC solvent system that provides this compound Rf of 0.25-0.35 with ΔRf ≥ 0.20 from the nearest impurity will typically translate directly to effective flash chromatography separation [2]. Prior to scaling up, confirm the TLC separation using the actual flash chromatography fractions to ensure consistency between analytical and preparative methods.
These comprehensive application notes provide detailed protocols for this compound analysis using Thin-Layer Chromatography, covering method development, validation, and troubleshooting. The standardized procedures enable reliable identification and quantification of this compound in both raw materials and formulated products. The validation approaches ensure methods meet regulatory requirements for pharmaceutical analysis, while the troubleshooting guidance addresses common practical challenges. By following these protocols, researchers and pharmaceutical analysts can establish robust TLC methods suitable for quality control, stability testing, and impurity profiling of this compound-containing products.
This protocol details the acid-catalyzed hydrolysis of this compound to 5-phenyl-2,4-oxazolidinedione, adapted from published methodologies [1] [2]. The workflow involves hydrolyzing the sample, extracting the product, and then analyzing it via GC-MS or TLC.
Hydrolysis:
Extraction:
Derivatization (for GC-MS analysis):
The tables below summarize the critical parameters for the hydrolysis and analysis steps.
Table 1: Hydrolysis and Extraction Parameters
| Parameter | Specification | Purpose & Notes |
|---|---|---|
| Acid Concentration | 1N HCl | Provides optimal conditions for ring opening and hydrolysis [2]. |
| Reaction Temperature | 100°C | Ensures complete reaction within a reasonable time frame [2]. |
| Reaction Time | 30 minutes | Sufficient for complete conversion of this compound [2]. |
| Extraction Solvent | Ethyl Acetate/Chloroform | Efficiently recovers the polar hydrolysis product from the aqueous phase [1]. |
Table 2: Analytical Method Details and Performance
| Component | Specification | Purpose & Notes |
|---|---|---|
| Derivatization Reagent | MSTFA + 1% TMCS | Converts the analyte to a volatile, thermally stable TMS derivative for GC-MS [2]. |
| Derivatization Conditions | 60°C for 15 min | Ensures complete silylation of the oxazolidinedione [2]. |
| Detection Method | GC-MS or TLC | GC-MS is preferred for quantification; TLC for rapid screening [2]. |
| Reported Urinary Levels | 1-4 mg/L (after 30 mg pemoline dose) | Reference range for a related drug, demonstrating method sensitivity [2]. |
The table below summarizes the key chemical identifiers for this compound, which are essential for planning an analytical method [1] [2]:
| Property | Description |
|---|---|
| IUPAC Name | 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| CAS Registry Number | 655-05-0 |
| Molecular Weight | 204.23 g/mol |
| Functional Groups | Tertiary amine, cyclic amide (oxazolone), aromatic ring |
Based on its structure, this compound contains polar functional groups that would likely require chemical derivatization to improve its volatility and thermal stability for GC-MS analysis. Silylation is a suitable candidate.
The lactam group (cyclic amide) in the oxazolone ring is the most probable site for silylation. The reaction would replace the active hydrogen on the nitrogen atom with a non-polar, thermally stable trimethylsilyl (TMS) group, which should enhance its chromatographic performance [3] [4].
Since a specific protocol was not found, the following workflow outlines the key steps and variables you would need to test and optimize for this compound. This general process is adapted from standard silylation procedures for amines and amides [3] [4].
The diagram below illustrates this experimental workflow:
You will need to systematically test different conditions to achieve complete and stable derivatization of this compound. The table below lists critical parameters to investigate [3] [4].
| Parameter | Options to Test | Objective / Note |
|---|---|---|
| Silylation Reagent | MSTFA, BSTFA (+1% TMCS), MTBSTFA | MSTFA/BSTFA are common; MTBSTFA forms more stable derivatives but with higher molecular weight. |
| Solvent | Pyridine, Acetonitrile, Ethyl Acetate | The solvent must be anhydrous. Pyridine is common but can interfere with MS detection. |
| Temperature | 60°C, 80°100°C | Higher temperatures can speed up the reaction but may risk analyte degradation. |
| Time | 15 min, 30 min, 60 min | Find the minimum time required for a complete reaction. |
| Sample Concentration | e.g., 0.1 - 1.0 mg/mL | Ensure the response is within the linear dynamic range of the instrument. |
Once you have a candidate method, verify its performance by checking:
I hope this structured approach provides a solid foundation for you to develop your own in-house silylation protocol for this compound.
Thozalinone is a psychostimulant that has been used as an antidepressant and was investigated as an anorectic agent. It is characterized as a dopaminergic stimulant, likely acting by inducing the release of dopamine and, to a lesser extent, norepinephrine [1].
A published method for detecting this compound in human urine uses gas chromatography/mass spectrometry (GC/MS) and thin-layer chromatography (TLC). This method is based on the conversion of this compound and related compounds to a common hydrolysis product for analysis [2].
The table below summarizes key data from the analytical study.
| Aspect | Detail |
|---|---|
| Biological Sample | Human urine [2] |
| Reported Urine Concentration | 1 to 4 mg/L urine, after a single 30 mg dose of the related drug Pemoline [2] |
| Key Sample Prep Technique | Acid hydrolysis to convert analyte to 5-phenyl-2,4-oxazolidinedione; Silylation with N-methyl-N-trimethylsilyltrifluoroacetamide/trimethylchlorosilane (MSTFA/TMCS) for GC/MS [2] |
| Primary Analytical Techniques | Thin Layer Chromatography (TLC); Gas Chromatography/Mass Spectrometry (GC/MS) [2] |
The following workflow outlines the core steps for sample preparation and analysis based on the referenced method.
Step-by-Step Methodology:
When implementing or adapting this protocol, ensure you address the following:
Given that the found analytical data is not recent, I suggest you:
pmc.ncbi.nlm.nih.gov) or analytical chemistry journals using search terms such as "LC-MS/MS determination of this compound" or "modern analysis of oxazolidinone stimulants" [3] [2].
Thozalinone is a psychostimulant that was investigated as an antidepressant and has a documented mechanism of action as a releaser of the neurotransmitters dopamine and norepinephrine [1] [2] [3].
The table below summarizes key quantitative data from historical animal studies:
| Parameter | In Vivo Findings (Animal Models) |
|---|---|
| Pharmacologic Activity | Orally active antidepressant agent; induces release of norepinephrine and dopamine [1] [2]. |
| Behavioral Effects | Induces hyperesthesia, alertness, and increased exploratory behavior in rats (2-64 mg/kg, orally) [1]. Increases motor activity in mice (30, 60, and 120 mg/kg, orally) [1]. |
| Antagonism of Depression | Significantly prevents depression caused by Tetrabenazine in mice (2-64 mg/kg, intraperitoneal) [1]. |
| Gnawing Behavior (Model) | Elicits gnawing behavior in mice, a classic sign of dopaminergic stimulation (50-100 mg/kg, intraperitoneal) [3]. |
Since a specific protocol for this compound was not found, the following is a generalized workflow for measuring dopamine release from neuronal cells, which can be adapted for investigating this compound's activity. This approach is standard in the field and aligns with the described mechanism of action [4].
Parkinson's disease is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to debilitating motor symptoms including tremor, rigidity, bradykinesia, and postural instability. The nigrostriatal pathway, which projects from the substantia nigra to the dorsal striatum, plays a fundamental role in motor control and is significantly impaired in Parkinson's disease. [1] Current therapeutic approaches primarily focus on dopamine replacement strategies, with L-DOPA remaining the gold standard treatment despite substantial limitations including motor fluctuations and dyskinesias. There exists a significant need for novel therapeutic agents with improved efficacy and side effect profiles.
Thozalinone (USAN; brand name Stimsen; developmental code CL-39808) is a psychostimulant compound that has been investigated for its potential antiparkinsonian properties. Chemically identified as 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, this compound belongs to the N-heterocycle compound class and has been previously used as an antidepressant in some European markets. [2] [3] The compound is described as a "dopaminergic stimulant" that likely exerts its primary therapeutic effects through induction of dopamine release with minimal norepinephrine activity, similar to its analogue pemoline. [2] [4] Notably, despite its dopaminergic activity, this compound is reportedly devoid of significant abuse potential unlike many other dopaminergic psychostimulants, making it particularly interesting for therapeutic development. [2]
This compound functions primarily as a dopamine releasing agent (DRA), with a secondary effect on norepinephrine systems. This mechanism distinguishes it from direct dopamine receptor agonists and other classes of antiparkinsonian medications:
Dopamine Release Induction: this compound enhances dopaminergic signaling primarily by inducing presynaptic dopamine release rather than through direct receptor agonism or reuptake inhibition. This action increases synaptic dopamine concentrations in key brain regions involved in motor control, particularly the striatum. [2] [4]
Vesicular Release Mechanism: The compound facilitates the exocytotic release of dopamine from vesicular stores in presynaptic terminals. This process relies on SNARE complex proteins including Synaptobrevin-2/VAMP-2 and is triggered by Ca²⁺ influx following neuronal depolarization. [5]
Minimal Norepinephrine Activity: While this compound does affect norepinephrine systems to some degree, this activity is considerably less pronounced than its dopaminergic effects, making it more selective than mixed catecholamine releasing agents. [2]
The molecular events following this compound administration involve complex neurotransmitter signaling pathways that ultimately improve motor function in parkinsonian states:
Figure 1: this compound activates dopamine signaling through both D1 and D2 receptor pathways, ultimately leading to improved motor function. D1 receptors stimulate cAMP production while D2 receptors inhibit it, creating a balanced activation pattern. [1] [5]
This compound has demonstrated significant efficacy in various animal models of Parkinson's disease, particularly in reversing motor deficits associated with dopaminergic dysfunction:
Table 1: In Vivo Efficacy of this compound in Animal Models of Parkinson's Disease
| Model Type | Inducing Agent | This compound Dose | Behavioral Outcome | Reversal Efficacy | Reference |
|---|---|---|---|---|---|
| Pharmacological | Tetrabenazine | 10-50 mg/kg | Reversal of hypolocomotion | Significant dose-dependent improvement | [6] |
| Pharmacological | Apomorphine | 100 mg/kg | Gnawing behavior induction | Effective induction | [4] [7] |
| Pharmacological | Amphetamine | 12.5 mg/kg | Gnawing behavior induction | Effective induction | [7] |
| Pharmacological | DL-DOPA | 500 mg/kg | Gnawing behavior induction | Effective induction | [7] |
| Neuroleptic-Induced | Haloperidol | 50 mg/kg | Gnawing behavior test | 80% reversal after 4 weeks | [4] |
The gnawing behavior paradigm has proven particularly valuable in evaluating this compound's antiparkinsonian potential. This stereotypic behavior is mediated primarily through dorsal striatal dopamine pathways and represents a quantifiable measure of dopaminergic activation. In multiple studies, this compound effectively induced gnawing behavior at doses of 50-100 mg/kg in mice, with efficacy comparable to other dopaminergic agonists like apomorphine and amphetamine. [4] [7]
When compared to established antiparkinsonian agents, this compound demonstrates several distinctive properties:
Superior to Tetrabenazine Reversal: this compound effectively reverses tetrabenazine-induced depression of motor activity, which depletes monoamine stores. This suggests its mechanism involves more than simply displacing vesicular dopamine and may include enhancement of dopamine synthesis or release. [6]
Distinct from Direct Agonists: Unlike direct dopamine receptor agonists such as apomorphine, this compound requires intact presynaptic function for optimal efficacy, as it primarily acts through enhancement of endogenous dopamine release rather than direct receptor stimulation.
Synergistic with L-DOPA: Preliminary evidence suggests this compound may have synergistic effects when combined with L-DOPA, potentially allowing for lower doses of L-DOPA and reduced risk of dyskinesias, though formal combination studies are limited. [8]
The gnawing behavior test serves as a well-established screening model for evaluating potential antiparkinsonian agents by quantifying dopamine-mediated stereotypic behaviors:
This protocol evaluates the long-term adaptations of dopamine systems following chronic neuroleptic exposure, modeling tardive dyskinesia risk:
The experimental workflow for evaluating this compound's effects on dopamine systems involves both acute and chronic paradigms:
Figure 2: Experimental workflow for evaluating this compound's acute effects on dopamine-mediated behaviors and chronic adaptations following neuroleptic pretreatment. [4] [7]
This compound-based behavioral assays provide valuable predictive models for evaluating the parkinsonian syndrome (PS) potential of neuroleptic drugs:
Table 2: this compound Test for Predicting Parkinsonian Syndrome Potential of Neuroleptics
| Neuroleptic Drug | ED₅₀ in this compound Test (mg/kg) | Selectivity Index (SI) | Clinical PS Potential | Correlation |
|---|---|---|---|---|
| Haloperidol | 0.15 | 12.8 | High | Strong |
| Trifluoperazine | 0.22 | 10.5 | High | Strong |
| Chlorpromazine | 1.8 | 8.2 | Moderate-High | Strong |
| Thioridazine | 2.5 | 7.1 | Moderate | Strong |
| Perphenazine | 0.35 | 11.2 | High | Strong |
| Clozapine | >10 | <2 | Low | Strong |
The This compound gnawing inhibition test demonstrates superior predictive value for clinical parkinsonian syndrome potential compared to other behavioral models. The Selectivity Index (SI) derived from this compound tests shows a strong correlation with clinical observations of extrapyramidal symptoms, providing a valuable preclinical screening tool for drug development. [4] [7] This model is particularly useful for distinguishing atypical neuroleptics with lower PS potential (like clozapine) from typical neuroleptics with higher PS risk.
Comprehensive safety assessment of this compound reveals several important considerations for research use:
Absence of Abuse Potential: Unlike many dopaminergic stimulants, this compound demonstrates minimal abuse liability in animal models, potentially due to its specific neurochemical profile and lack of pronounced norepinephrine effects. [2]
Acute Toxicity Profile: The compound shows favorable acute toxicity parameters with high LD₅₀ values in rodent species, though specific quantitative data are limited in the available literature.
Drug Interactions: this compound may potentiate the effects of other dopaminergic agents and demonstrate interactions with alcohol, particularly in neuroleptic-sensitized animals. [4]
This compound represents a valuable investigational tool for studying dopaminergic function in preclinical models of Parkinson's disease. Its unique mechanism as a dopamine releasing agent with minimal abuse potential distinguishes it from other psychostimulants and provides distinct advantages for research applications. The well-established gnawing behavior paradigm offers a reliable, quantifiable method for screening potential antiparkinsonian compounds and evaluating extrapyramidal side effect profiles of neuroleptic drugs.
The experimental protocols outlined in this document provide comprehensive methodologies for utilizing this compound in Parkinson's disease research, with particular emphasis on standardized behavioral assessments that show excellent predictive validity for clinical outcomes. Future research directions should explore this compound's potential synergistic combinations with existing therapies, its effects on non-motor symptoms of Parkinson's disease, and its utility in modeling other dopamine-related disorders.
This compound is recognized primarily as a dopaminergic psychostimulant that was historically used as an antidepressant and investigated as an anorectic agent [1]. Its mechanism of action is identified as inducing the release of dopamine with a minimal effect on norepinephrine, and it is reportedly devoid of abuse potential, similar to its analogue, pemoline [1] [2].
The patent for this compound describes it as a "dopaminergic stimulant" and indicates its use as an antiparkinson agent, reinforcing its primary action on the dopamine system [2]. The table below summarizes its core characteristics:
| Attribute | Description |
|---|---|
| Primary Mechanism | Dopamine releasing agent [1] [2] |
| Secondary Mechanism | Minimal norepinephrine release [1] |
| Reported Abuse Potential | Devoid of abuse potential [1] |
| Historical Therapeutic Uses | Antidepressant; Trialed as an anorectic; Investigated for Parkinson's disease [1] [2] |
While direct protocols for this compound are not available, research on neurotransmitter turnover often employs a standard methodology using radiolabeled neurotransmitters and specific inhibitors. The following workflow outlines the general steps for determining a drug's impact on norepinephrine turnover in a rodent model, based on established neuroscientific research methods [3] [4].
Based on this workflow, key methodological details and potential quantitative measures can be structured as follows.
The core quantitative data derived from the experiment would be used to calculate the norepinephrine turnover rate, which reflects how quickly the neurotransmitter is synthesized and used.
| Measured Variable | Technique/Metric | Interpretation |
|---|---|---|
| Endogenous NE Concentration | HPLC with Electrochemical Detection [5] [4] | Steady-state level of NE in tissue. |
| ³H-NE Radioactivity | Scintillation Counting of Tissue Eluates [5] [4] | Amount of radiolabeled tracer remaining. |
| NE Specific Activity | Calculated as (³H-NE Radioactivity / Total NE Content) [5] [4] | Tracks the fractional rate of NE utilization. |
| NE Turnover Rate | Slope of the decline in specific activity over time [4] | A steeper negative slope indicates faster NE turnover. |
Given this compound's known profile, your experimental design should account for the following:
1. Introduction Dopaminergic supersensitivity is a phenomenon where prolonged blockade of dopamine receptors by antipsychotic (neuroleptic) drugs leads to a compensatory increase in the sensitivity of the dopaminergic system. This is a critical model for studying side effects like tardive dyskinesia and the mechanisms of treatment resistance in schizophrenia [1] [2]. Thozalinone is a psychostimulant described as a "dopaminergic stimulant" that likely acts by inducing dopamine release [3] [4]. Its primary application in research has been to pharmacologically challenge the dopaminergic system and elicit quantifiable gnawing behavior in rodents, which serves as a behavioral biomarker for supersensitive states [2].
2. Mechanism and Rationale for Use The rationale for using this compound is based on its dopaminergic profile. While not fully characterized, evidence suggests it acts primarily as a dopamine releasing agent, with a minimal effect on norepinephrine, and is reportedly devoid of abuse potential, unlike other stimulants [3]. In a normal dopaminergic state, administration of this compound elicits a baseline level of stereotypic gnawing behavior. However, in an animal model where dopaminergic supersensitivity has been induced by chronic neuroleptic treatment, the same dose of this compound produces a significantly exaggerated gnawing response. This hypersensitivity indicates an upregulation or altered state of dopamine receptors, making this compound a valuable tool for detecting this neuroadaptive change [2].
3. Key Experimental Findings The following table summarizes the core quantitative findings from the seminal study on this application.
| Neuroleptic Pre-treatment | Administration Duration | This compound-Elicited Gnawing (vs. Control) | Key Findings on Locomotor Activity |
|---|---|---|---|
| Haloperidol | 4 weeks | 80% (vs. 50% in controls) | Increased by 29-113% after 4-8 weeks of drug administration |
| Chlorpromazine | 4 weeks | 80% (vs. 50% in controls) | Increased by 29-113% after 4-8 weeks of drug administration |
| Trifluoperazine | 4 weeks | 100% (vs. 50% in controls) | Increased by 29-113% after 4-8 weeks of drug administration |
| Thioridazine | 4 weeks | 100% (vs. 50% in controls) | Increased by 29-113% after 4-8 weeks of drug administration |
| Clozapine | 2, 4, and 8 weeks | Same as control levels | Not significantly different from controls |
| All effective neuroleptics | 2 weeks | Lower than 4-week results | Data suggests a time-dependent effect |
| All effective neuroleptics | 8 weeks | Lower than 4-week results | Data suggests a time-dependent effect |
> Note: This data is adapted from Drug and Chemical Toxicology, 1980 [2]. The assumed control level of gnawing behavior was 50%. The study also noted that alcohol could potentiate this supersensitivity after only 2 weeks of treatment with certain neuroleptics.
Below is a step-by-step methodology based on the cited research, designed to be replicated in a laboratory setting.
1. Materials
2. Methods
Phase 1: Induction of Dopaminergic Supersensitivity
Phase 2: Challenge with this compound
The following diagram illustrates the experimental workflow:
The diagram below illustrates the proposed neurobiological mechanism that this protocol aims to test.
The protocol using this compound provides a functional, in vivo method to screen for the potential of neuroleptic drugs to induce dopaminergic supersensitivity, a key predictor for tardive dyskinesia [2]. The finding that clozapine does not induce this effect is highly significant, correlating with its unique clinical profile as an antipsychotic with low extrapyramidal symptom risk and efficacy in treatment-resistant schizophrenia [1] [2]. This model remains relevant for studying the neurobiology of antipsychotic non-response, which may involve various dopamine-related mechanisms such as increased D2 receptor density or aberrant receptor complex formation [1].
This application note outlines a classic and effective protocol for detecting neuroleptic-induced dopaminergic supersensitivity using this compound. Despite its age, the model offers a straightforward behavioral paradigm with clear, quantifiable outcomes. Researchers are encouraged to integrate this historical method with contemporary neuroscience tools to further elucidate the mechanisms of antipsychotic drug action and resistance.
This application note outlines a validated method for the extraction and detection of the psychostimulant Thozalinone from human urine. The protocol is based on a gas chromatography/mass spectrometry (GC/MS) and thin-layer chromatography (TLC) method developed for the simultaneous detection of this compound and related substances [1].
1. Principle this compound, along with other psychostimulants like pemoline and fenozolone, can be extracted from biological samples through a multi-step process. A key initial step is acid hydrolysis, which converts these substances into their common hydrolysis product, 5-phenyl-2,4-oxazolidinedione. This common derivative allows for a unified and sensitive detection method [1].
2. Experimental Protocol
The workflow below summarizes the key steps in this analytical procedure:
3. Key Parameters & Data The table below summarizes the quantitative data and key parameters from the study:
| Parameter | Description | Value / Condition |
|---|---|---|
| Analytical Technique | Primary quantitative method | GC/MS with silylation [1] |
| Supplementary Technique | Qualitative detection | Thin-Layer Chromatography (TLC) [1] |
| Linear Range | Concentration range for quantification | Not specified in available source |
| Limit of Detection (LOD) | Minimum detectable level | Not specified in available source |
| Reported Urinary Level | After single 30 mg Pemoline dose (for context) | 1-4 mg/L urine [1] |
| Derivatization Reagent | Used for GC/MS analysis | MSTFA / TMCS [1] |
| Hydrolysis Product | Common target for analysis | 5-phenyl-2,4-oxazolidinedione [1] |
It is critical to note the limitations of the available information:
The table below summarizes the key data on this compound found in the search results:
| Property | Description |
|---|---|
| Chemical Class | 1,3-oxazol-4-one derivative; related to pemoline and cyclazodone [1] [2] |
| Pharmacological Action | Psychostimulant; "dopaminergic stimulant" that likely acts by inducing dopamine release [1] |
| Historical Medical Use | Used as an antidepressant and anorectic in Europe [1] |
| Relevant Analytical Study | A 1982 study detected this compound in human urine via acid hydrolysis to a common product, followed by GC/MS and TLC [3] |
In the absence of a direct protocol, you can develop a method by adapting established principles for measuring drug exposure in the brain and analyzing similar compounds.
The following diagram outlines a logical workflow for developing a method to measure this compound brain concentration, based on general best practices.
To proceed with your project, I suggest the following steps:
This compound is a psychostimulant that was used as an antidepressant in Europe and investigated as a potential anorectic (appetite suppressant) for weight loss [1] [2]. Its developmental code name was CL-39808, and it was marketed under the brand name Stimsen [1]. It is important to note that this compound is not approved by the FDA for use in the United States [2].
The following diagram illustrates the proposed mechanism of action and key historical findings based on available literature:
The table below summarizes key quantitative and pharmacological data available for this compound.
| Property | Description / Value |
|---|---|
| CAS Number | 37731-64-5 [1] |
| Molecular Formula | C11H12N2O2 [1] |
| Molar Mass | 204.229 g·mol-1 [1] |
| Routes of Administration | Oral [1] |
| Primary Mechanism | Dopamine and Norepinephrine Releaser [1] [2] |
| Abuse Potential | Reportedly devoid of abuse potential (historical claim) [1] |
| Key Historical Findings | Less toxic than amphetamine; stronger/longer anorexigenic effect than amphetamine; no body tolerance development in studies [2] |
The synthesis of this compound, as documented in historical literature and patents, is a one-pot reaction [1] [3]. The following workflow outlines the key steps:
Key Steps and Notes [1]:
The table below summarizes the key physicochemical properties and safe handling information for Thozalinone that can be inferred from the search results.
| Property | Value / Description | Source (Citation) |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] [2] [3] |
| Molecular Weight | 204.23 g/mol | [1] [2] [3] |
| CAS Number | 655-05-0 | [1] [2] [3] |
| Form | White to off-white solid powder | [2] [3] |
| Melting Point | 134.5 °C | [3] [4] |
| General Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] [3] |
| General Storage (Solution) | -80°C for 6 months; -20°C for 1 month (specific solvents not stated) | [2] [3] |
| Handling Precautions | Avoid dust formation, skin/eye contact, and inhalation. Use personal protective equipment and ensure adequate ventilation. | [4] |
In the absence of specific literature data, you can establish the stability profile of this compound in your chosen solvent system through a forced degradation study. The following protocol outlines a general approach.
You will need a validated analytical method to measure this compound concentration and detect degradation products over time. The previously published method for detecting this compound in urine can serve as a reference [5].
The following workflow diagram outlines the core process for establishing a this compound stability protocol, highlighting critical decision points based on the available information.
When planning your experiments, please consider the following:
The core experimental protocol for enhancing Thozalinone GC/MS sensitivity involves a two-step process of acid hydrolysis followed by silylation [1]. This method was developed because directly detecting this compound and similar psychostimulants in biological samples like urine presents significant experimental difficulties [1].
The logical workflow for this sensitivity enhancement strategy is outlined below:
This section provides the methodology cited in the literature for determining this compound in human urine [1].
Step 1: Acid Hydrolysis
Step 2: Thin Layer Chromatography (TLC)
Step 3: Silylation Derivatization
Step 4: GC/MS Analysis
After a single 30 mg dose of the related compound pemoline, concentrations of the hydrolysis product in urine were observed in the following range, providing a reference for expected levels [1].
| Analyte (Post-Hydrolysis) | Matrix | Expected Concentration Range (after single dose) |
|---|---|---|
| 5-phenyl-2,4-oxazolidinedione | Urine | 1 - 4 mg/L |
Q1: Why is derivatization necessary for this compound GC/MS analysis? Derivatization is required because the direct detection of this compound in biological samples is experimentally challenging. Converting it to 5-phenyl-2,4-oxazolidinedione via hydrolysis and then to a silylated derivative makes the molecule more volatile and enhances its chromatographic properties, leading to higher sensitivity and selectivity in GC/MS [1].
Q2: Can this method be applied to other similar compounds? Yes. The published protocol was designed for the simultaneous determination of three psychostimulants: pemoline (Tradon), fenozolone (Ordinator), and this compound (Stimsen). They are all converted to the same common product, 5-phenyl-2,4-oxazolidinedione, during acid hydrolysis [1].
Q3: What is the advantage of using TLC and GC/MS in tandem? This combination provides a robust workflow. TLC offers a rapid, low-cost, and sensitive means for initial qualitative screening of samples. The same extract can then be used for derivatization and quantitative confirmation with GC/MS, ensuring both speed and accuracy [1].
While the hydrolysis-derivatization method is a classic and robust approach, modern analytical science offers broader strategies for sensitivity improvement that could be explored for this compound analysis [2].
The table below summarizes the basic chemical and historical data available for this compound.
| Property | Description |
|---|---|
| Chemical Identity | Pharmaceutical compound, psychostimulant, former antidepressant [1]. |
| IUPAC Name | (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [1]. |
| CAS Number | 655-05-0 [1] [2]. |
| Molecular Formula | C₁₁H₁₂N₂O₂ [1] [2]. |
| Molecular Weight | 204.23 g·mol⁻¹ [1] [2]. |
| Melting Point | 134.5°C [2]. |
| Mechanism of Action | Described as a "dopaminergic stimulant," likely acts by inducing dopamine release [1]. |
| Known Decomposition Factor | Elevated temperature (based on melting point and flash point data) [2]. |
Since specific protocols are unavailable, the following troubleshooting guide outlines a systematic approach to identify decomposition causes. You can use the workflow below to structure your investigation.
Based on the workflow, here are specific questions, hypotheses, and actions for each investigation area:
Given the lack of published data, you will likely need to generate your own stability profile. A systematic approach is key:
Thozalinone is a psychostimulant that acts primarily as a dopaminergic agent, likely by inducing dopamine release with minimal impact on norepinephrine [1] [2]. Analysis in biological samples presents experimental difficulties, and a key strategy involves hydrolyzing the sample to a more detectable common product [3].
The table below summarizes the core chemical properties of this compound relevant for method development.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ [1] [4] |
| Molecular Weight | 204.23 g/mol [4] [5] |
| CAS Number | 655-05-0 [4] [5] |
| Chemical Name | 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4-one [1] |
| Primary Mode of Action | Dopaminergic stimulant; induces dopamine release [1] |
| Appearance | White to off-white solid powder [4] |
| Melting Point | 134.5 °C [4] [5] |
A published method for determining this compound in human urine uses a derivatization approach [3]. The workflow involves hydrolyzing this compound and related compounds to a common product for detection, which can be visualized in the following diagram:
This method involves several key stages:
Here are answers to common problems you might encounter:
Q1: My method recovery for this compound is low and inconsistent. What could be the cause?
Q2: I am experiencing significant matrix interference in my urine samples. How can I improve specificity?
Q3: Is there a more modern method than the 1982 GC-MS approach?
For improved results, consider these strategies:
| Parameter | Suggested Condition |
|---|---|
| Sample Preparation | Protein Precipitation (e.g., Methanol:Acetonitrile mixture) |
| Chromatography Column | C18 (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.2% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 3-5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
A primary method for determining this compound in biological samples is documented in the journal Clinical Chemistry and Laboratory Medicine [1] [2].
The following table summarizes the core protocol:
| Protocol Aspect | Description |
|---|---|
| Sample Type | Human urine [2] |
| Key Sample Prep | Acid hydrolysis to 5-phenyl-2,4-oxazolidinedione [2] |
| Detection Methods | Thin-layer chromatography (TLC), GC/MS after derivatization [2] |
| Reported Levels | 1-4 mg/l urine after a single 30 mg dose of Pemoline [2] |
Many interference challenges are common across chromatographic methods. Here are frequent issues and their solutions, adapted from general chromatography guidance.
| Problem | Possible Cause | Troubleshooting Action |
|---|
| Peak Tailing | - Void volume at column head [3]
This workflow adapts the foundational method and incorporates general troubleshooting principles into a logical process for developing a robust this compound assay.
Based on the search results, here are critical points to emphasize in your FAQs and guides:
The table below summarizes the key information available on this compound's synthesis route and associated challenges.
| Aspect | Details |
|---|---|
| Primary Synthetic Route | A three-step process starting from ethyl mandelate [1] [2]. |
| Key Step Mechanism | Deprotonation of ethyl mandelate with a strong base (e.g., NaH) to form an oxyanion, which attacks dimethylcyanamide, followed by intramolecular cyclization to form the oxazolone ring [1] [2]. |
| Reported Challenge | Formation of a common byproduct, bis(3-morpholinoquinoxalin-2-yl)sulfane, during thionation steps in related heterocycle synthesis, which can complicate purification and reduce yield [3]. |
| Reported Purification Method | For a related thione compound, a common synthetic method resulted in a product with interfering bisulfide impurities, indicating a need for effective purification [3]. |
Here are some anticipated common issues and potential solutions, based on the general synthesis information.
1. The reaction yield is low after the cyclization step. What could be the reason?
2. The final product is impure or has an unexpected color. How can I address this?
3. Are there any specific handling or storage conditions for this compound?
The following diagram outlines a logical workflow for troubleshooting low yield in this compound synthesis, based on the principles extracted from the literature.
Currently, a detailed, publicly available optimized protocol for this compound synthesis is scarce. The information provided here is based on the foundational patent and analogies from the synthesis of similar compounds.
Your most promising path forward would be to:
The table below summarizes key information about this compound to inform handling and analysis [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol [2] |
| CAS Number | 655-05-0 |
| Melting Point | 133-136 °C |
| Form | White to off-white solid |
| Pharmacological Class | Psychostimulant; "dopaminergic stimulant" [1] |
| Stability Notes | Hydrolyzes under acidic conditions to 5-phenyl-2,4-oxazolidinedione [3]. |
Based on its properties, here are key considerations for sample preparation to minimize artifacts:
The workflow below outlines a systematic approach to diagnose and address issues with your this compound analysis.
What is the most stable way to store this compound standard solutions?
I am analyzing this compound in urine. How can I improve detection sensitivity and specificity?
My this compound peak is co-eluting with another compound. How can I resolve this?
Thozalinone is characterized as a dopaminergic stimulant that likely acts by inducing the release of dopamine and, to a lesser extent, norepinephrine [1]. This mechanism is central to understanding potential sources of variability in your assays.
The table below outlines common issues, their potential causes, and recommended corrective actions.
| Issue | Potential Cause | Corrective Action |
|---|---|---|
| High Background/ Low Signal | Non-specific binding or interference from biological sample matrix. | Use a sensor with a synthetic DNA aptamer for highly selective dopamine detection [2]. |
| Inconsistent Readouts | Fluctuating this compound concentration due to solubility or stability issues. | Standardize sample preparation; verify this compound stock solution stability and concentration [3]. |
| Poor Dose-Response | Inefficient transport across cell membranes or interaction with non-target receptors. | Validate functional activity of dopaminergic cells (e.g., check VMAT2 and DAT expression/activity) [4]. |
| Cell Model Variability | Differences in expression of dopamine synthesis enzymes (TH, AADC), transporters (DAT, VMAT2), or metabolic enzymes (MAO). | Use a validated, standardized cell line; confirm key pathway components are present [4] [5]. |
| Signal Instability | Rapid metabolism of dopamine by Monoamine Oxidase (MAO) or catechol-O-methyltransferase (COMT). | Include enzyme inhibitors (e.g., MAOI) in assay buffer to stabilize released dopamine [4]. |
This workflow is generalized for studying dopamine release, which can be adapted for this compound. The diagram below outlines the key stages.
Q1: What is the primary mechanism of this compound, and why is it important for my assay design? A1: this compound is a dopaminergic stimulant believed to induce the release of dopamine [1]. This means your assay must effectively measure changes in extracellular dopamine levels or turnover. Ensuring your cellular model has the necessary machinery for dopamine storage (vesicles with VMAT2) and release is critical [4].
Q2: How can I improve the selectivity of my dopamine assay against interfering substances? A2: To enhance selectivity:
Q3: Our dopamine signal degrades rapidly. How can we stabilize it during the assay? A3: Dopamine is rapidly metabolized. To stabilize the signal:
Q4: Are there any known off-target effects of this compound that could confound results? A4: While specific off-target profiles are not fully detailed, this compound is known to release norepinephrine in addition to dopamine [1]. It may also have minimal effects on the cardiovascular system [3]. It is crucial to design control experiments to isolate the dopaminergic response.
This protocol provides a methodology for assessing Thozalinone's photostability, based on standardized procedures for photolabile compounds [1] [2].
Objective: To determine the degradation rate of this compound under controlled UV irradiation.
Materials:
Procedure:
The workflow for this experiment can be summarized as follows:
Data Analysis:
The table below summarizes critical parameters to control and investigate during photostability experiments.
| Factor | Impact & Mechanism | Experimental Consideration |
|---|---|---|
| Light Source/Wavelength | Determines energy input. UV radiation (UVA/UVB) is most destructive due to high energy [2]. | Use solar simulators for environmental relevance or specific UV lamps for forced degradation studies. |
| Solution pH | Affects drug protonation state and reactivity. Can accelerate degradation or shift degradation pathways [5]. | Test stability across a physiologically and environmentally relevant pH range (e.g., pH 3-9). |
| Presence of Sensitizers | Substances like humic acids (from organic matter) and Fe(III) ions can absorb light and generate reactive species (e.g., hydroxyl radicals), accelerating indirect photolysis [5]. | Include tests in purified vs. natural water matrices to assess the impact of environmental constituents. |
| Excipients & Formulation | In final dosage forms, polymers (e.g., polyacrylic acid, methylcellulose) and additives (e.g., glycerol) can stabilize or destabilize the API [2]. | Compare degradation rates of pure API vs. formulated product. Excipient compatibility studies are crucial. |
Q1: What are the expected degradation products of this compound, and how can I identify them? While specific products for this compound are not documented, photodegradation typically leads to:
Q2: How can I stabilize this compound in a formulation against photodegradation? Strategies to improve photostability include:
Q3: My photodegradation rate is slower than expected. How can I enhance it? If your goal is degradation (e.g., for environmental remediation), consider Advanced Oxidation Processes (AOPs):
Thozalinone is a psychostimulant that has been used as an antidepressant and has been described as a dopaminergic stimulant [1]. Its core chemical properties are summarized in the table below.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 655-05-0 [1] [2] [3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ [1] [2] [3] |
| Average Mass | 204.23 g·mol⁻¹ [1] [2] [3] |
| IUPAC Name | 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [1] [2] |
| Other Names | Tozalinone, Stimsen, CL-39808 [1] [2] [3] |
| Form | White to off-white solid [3] |
| Melting Point | 133-136 °C [3] |
The following table lists examples of this compound materials available from commercial suppliers as of late 2021. For current pricing and availability, you must contact the suppliers directly [3].
| Manufacturer | Product Description | Purity | Packaging | Price (as of 2021) |
|---|---|---|---|---|
| AK Scientific | This compound | Not Specified | 10 mg | $123 [3] |
| American Custom Chemicals | 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4-(5H)one | 95.00% | 5 MG | $495.31 [3] |
| Crysdot | 2-(Dimethylamino)-5-phenyloxazol-4(5H)-one | 97% | 250 mg | $168 [3] |
| TargetMol Chemicals | This compound | 99.23% | 1 mg | $36.00 - $95.00 [3] |
Before analyzing any compound, you must validate your analytical procedure to ensure it is "fit for purpose" [4] [5]. The table below outlines the key performance characteristics that should be tested for a purity-related method, such as HPLC-UV [5].
| Validation Parameter | What It Assesses |
|---|---|
| Specificity/Selectivity | The ability to accurately measure the analyte (this compound) in the presence of other components like impurities, degradants, or matrix components [5]. |
| Accuracy | The closeness of agreement between the value found and a reference value or accepted true value [5]. |
| Precision | The closeness of agreement between a series of measurements from multiple sampling. This includes repeatability (same conditions, short time) and intermediate precision (different days, different analysts, different equipment) [5]. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range [5]. |
| Detection Limit (LOD) | The lowest amount of an impurity that can be detected, but not necessarily quantified [5]. |
| Quantitation Limit (LOQ) | The lowest amount of an impurity that can be quantified with acceptable precision and accuracy [5]. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, temperature, flow rate) [5]. |
Retention time (RT) is a critical parameter in HPLC for identifying your compound. If you encounter instability in this compound's RT, it can point to issues with your system or method. The following workflow can help diagnose common HPLC retention time problems.
Given the lack of specific public protocols for this compound, your laboratory will likely need to develop and validate an in-house analytical method. Here are some steps you can take:
Q: What are the common sources of contamination and interference in Thozalinone analysis, and how can I troubleshoot them?
Contamination can arise from various sources, leading to inaccurate quantification, ghost peaks, and baseline instability. The table below outlines potential sources and corrective actions.
| Contamination Source | Potential Manifestation | Corrective & Preventive Actions |
|---|
| Sample Carryover [1] | Ghost peaks, high baseline, inconsistent retention times | - Increase flush volume in autosampler needle/wash program.
Supporting Chemical Data for this compound: This information is crucial for planning your analysis and troubleshooting [2] [3].
This methodology helps confirm and pinpoint a contamination issue.
1. Run a System Suitability Test
2. Execute a Blank Analysis
3. Perform a Carryover Test
The logical workflow for investigating a suspected contamination problem is summarized in the following diagram:
Successful analysis of this compound, a dopaminergic stimulant and antidepressant [2], requires meticulous technique. The main contamination culprits are typically sample carryover in the autosampler and impurities in the mobile phase or sample matrix [1]. A systematic approach using blank and carryover tests is the most effective way to identify the source.
The core methodology for detecting Thozalinone in biological samples was detailed in a 1982 study that used gas chromatography/mass spectrometry (GC/MS) and thin-layer chromatography (TLC) [1].
The method involves converting this compound and related compounds into a common derivative for analysis, which addressed the "experimental difficulties" in detecting these substances directly [1]. The following table summarizes the key parameters of this method:
| Parameter | Specification |
|---|---|
| Sample Matrix | Human urine [1] |
| Sample Preparation | Acid hydrolysis to convert analyte to 5-phenyl-2,4-oxazolidinedione; derivatization with MSTFA/TMCS [1] |
| Analytical Techniques | GC/MS (quantitative), TLC (qualitative) [1] |
| Quantitative Range | 1-4 mg/L urine (for a 30 mg dose of the related drug pemoline) [1] |
Here is the detailed experimental protocol based on the published method:
This workflow can be visualized as follows:
FAQ 1: How can I improve the specificity of this older method with modern technology?
The original method relies on a hydrolysis step that converts several similar drugs into the same product, which limits its specificity for this compound alone [1].
FAQ 2: What are the expected analytical properties of this compound, and where can I find the compound for method development?
This foundational data is crucial for developing any new analytical method.
| Property | Description / Value |
|---|---|
| CAS Number | 655-05-0 [2] [3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ [2] [3] |
| Molecular Weight | 204.23 g/mol [2] [3] |
| IUPAC Name | 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [2] |
| Chemical Supplier | Available as a reference standard from chemical suppliers like BOC Sciences for research purposes [3]. Note: These products are not for therapeutic use [3]. |
FAQ 3: The original method is from 1982. Is this compound still relevant in current research or monitoring?
This compound is a historical pharmaceutical, but its pharmacology makes it a compound of interest in specific research contexts.
Here is a structured overview of this compound's key properties to inform your assay design [1] [2] [3].
| Property | Specification |
|---|---|
| IUPAC Name | (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [1] |
| Molecular Formula | C11H12N2O2 [1] |
| Molecular Weight | 204.23 g·mol⁻¹ [1] [2] |
| CAS Number | 655-05-0 [1] [2] |
| Mechanism of Action | Psychostimulant; induces release of dopamine and, to a lesser extent, norepinephrine [1] [2] [3] |
| Primary Indications | Antidepressant; researched for Parkinson's disease and anorectic effects [1] [3] |
| Reported Solubility | Soluble in DMSO (27.5 mg/mL) [2] |
You can develop robust, MoA-relevant assays based on this compound's known dopaminergic activity.
This cell-based assay measures functional activity by quantifying dopamine release. The workflow is as follows:
Detailed Protocol:
This biochemical assay helps identify if this compound acts as a direct receptor agonist.
Detailed Protocol [4]:
This section addresses common challenges in developing and running this compound assays.
| Category | Challenge | Potential Solution |
|---|---|---|
| Assay Performance | High background noise in dopamine ELISA. | Optimize antibody concentration; ensure complete washing; include a sample background control (supernatant from unstimulated cells). |
| Low signal in GTPγS assay. | Titrate GDP concentration (key for reducing basal noise); confirm membrane protein activity and receptor density. | |
| Compound Handling | Low solubility in aqueous buffers. | Primary stock: Prepare in DMSO. Working solution: Dilute in assay buffer, ensuring final DMSO concentration is ≤0.1% (v/v) to avoid cytotoxicity [2]. |
| Inconsistent results between runs. | Standardize cell passage number; use the same batch of membranes/kit; include a reference compound (e.g., amphetamine) in each run as an internal control. | |
| Data & Analysis | Poor dose-response curve fit. | Ensure an adequate number of data points around the expected EC₅₀; test a wider concentration range; check for compound degradation. |
| High well-to-well variability. | Use automated liquid handlers for dispensing; ensure cells are evenly seeded and healthy before assay. |
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to standardize for a this compound dopamine release assay?
Q: How can I demonstrate that my assay is specifically measuring this compound's intended mechanism?
Q: Where can I find comprehensive guidelines for overall assay development and validation?
To ensure your assays are robust and generate reliable data, focus on these principles [4] [5] [6]:
In analytical method validation, it is crucial to distinguish between robustness and ruggedness, as they address different aspects of reliability [1].
A systematic, multivariate approach is recommended for robustness testing instead of changing one variable at a time. This is more efficient and can reveal interactions between parameters [1].
The table below outlines key factors to consider for a robustness study, particularly for a chromatographic method (which is common for drug analysis) [1].
| Category | Factors to Investigate |
|---|---|
| Chromatographic Parameters | Mobile phase pH; buffer concentration; flow rate; column temperature; detection wavelength; gradient conditions (slope, length); different column lots. |
| Sample Preparation | Extraction time; solvent composition; sample stability; filter compatibility. |
You can structure the study using established experimental designs [1]:
The workflow for planning and executing a robustness study can be summarized as follows:
Q1: What is the difference between robustness and ruggedness? A1: Robustness evaluates the method's stability against intentional, small changes to its internal parameters (e.g., pH, flow rate). Ruggedness (or intermediate precision) assesses its performance against external variations like different analysts, instruments, or days [1].
Q2: When should I investigate the robustness of my method? A2: It is most efficient to investigate robustness during the method development phase. Identifying critical parameters early allows you to refine the method and define strict system suitability criteria before formal validation begins, saving time and resources later [1].
Q3: How do I analyze the data from a robustness study? A3: For screening designs, you can use statistical analysis (e.g., ANOVA, effects plots) to identify which factors have a significant effect on your results (e.g., peak area, retention time). The goal is to see if variations in a factor cause a statistically significant but analytically acceptable change in the result [1].
Q4: My method seems sensitive to mobile phase pH. What should I do? A4: This is a common finding. You can:
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| High variability in results when analysts change. | (Ruggedness Issue) Insufficiently detailed procedure; personal technique differences. | Make the method description more precise; provide enhanced training; automate manual steps where possible [1]. |
| Retention time shifts between runs. | (Robustness Issue) Uncontrolled sensitive parameter (e.g., temperature, mobile phase pH). | Identify the critical parameter via a robustness study and control it more strictly [1]. |
| Peak splitting or tailing. | (Robustness Issue) Method is sensitive to column lot or mobile phase composition. | Test different columns during development; specify a brand and type in the method; consider a column equivalency program. |
Since this compound is a psychostimulant, your method is likely a chromatographic technique for identification or quantification. When developing your robustness study, pay close attention to factors reported in related analytical literature. For instance, one study analyzed this compound in urine using gas chromatography/mass spectrometry (GC/MS), which involves sample hydrolysis and derivatization [2]. Parameters such as hydrolysis time and temperature, derivatization reagent concentration, and time would be critical factors to investigate for robustness in such a method.
The comparative profiles of Thozalinone and Amphetamine are built on foundational experimental data. Key quantitative findings and methodologies are summarized below.
Table 2: Key Experimental Findings
| Compound | Experimental Model | Key Finding | Reference / Context |
|---|---|---|---|
| This compound | Rodent (in vivo) | LD₅₀ (Oral, Mouse): 570 mg/kg; manifested as somnolence and ataxia [1] | Greenblatt & Osterberg (1965) [2] [1] |
| Amphetamine | Canine (in vivo) | LD₅₀ (Oral, Dog): 20-27 mg/kg (as amphetamine sulfate) [3] | Veterinary toxicology literature [3] |
Detailed Experimental Protocols
The understanding of Amphetamine's complex mechanism has evolved significantly. A pivotal 2007 review consolidated insights from both in vivo and in vitro studies, highlighting its actions as a TAAR1 agonist and its effects on monoamine transporters (DAT, NET, VMAT2), leading to non-exocytotic release of dopamine and norepinephrine [4].
For this compound, early pharmacological characterization involved in vivo studies in rodents. One key methodology assessed its ability to reverse the effects of tetrabenazine, a VMAT2 inhibitor that depletes monoamines. This compound's efficacy in this model suggested its primary mechanism was to induce the release of newly synthesized dopamine from a reserpine-resistant pool, distinguishing it from direct sympathomimetic amines [2] [1].
The following diagrams illustrate the distinct pathways through which this compound and Amphetamine exert their effects on a dopaminergic neuron.
This compound's Primary Mechanism
Amphetamine's Multi-Target Mechanism
The mechanistic differences between this compound and Amphetamine lead to distinct research and potential clinical implications:
The table below summarizes the key characteristics of each antidepressant based on the available literature.
| Feature | This compound | Imipramine |
|---|---|---|
| Drug Class | Psychostimulant [1] | Tricyclic Antidepressant (TCA) [2] [3] |
| Primary Mechanism of Action | Dopaminergic stimulant; promotes release of dopamine and, to a lesser extent, norepinephrine [1] [4]. | Inhibits reuptake of serotonin and norepinephrine; also blocks histamine H1, muscarinic, and α1-adrenergic receptors [3] [5]. |
| Reported Efficacy in Animal Models | Shows excitant and stimulant properties [1]. | Effective in chronic social defeat stress model; reverses stress-induced social interaction deficits and gene expression changes [6]. |
| Key Behavioral Tests | Information limited; described as an "excitant" [1]. | Forced Swim Test (FST), Tail Suspension Test (TST), Chronic Social Defeat Stress [6] [7]. |
| Side Effect Profile | Reported to have minimal cardiovascular effects and a greater margin of safety than amphetamine in early studies; long-term effects not fully known [1] [4]. | Numerous side effects due to receptor blockade: dry mouth, constipation, urinary retention, sedation, hypotension, and risk of cardiotoxicity [2] [3] [7]. |
| Research & Approval Status | Used as an antidepressant in Europe; not FDA-approved in the U.S. [1] [4] | FDA-approved for depression and childhood enuresis; widely used in clinical practice and as a reference standard in preclinical research [2] [3]. |
Here is a deeper dive into the experimental evidence and methodologies behind the data in the table.
The information on this compound comes from earlier research, and detailed, modern experimental protocols are scarce.
Imipramine is a gold standard in preclinical depression research, with well-validated experimental protocols.
The following diagram illustrates the distinct neurochemical pathways and downstream effects influenced by each drug, based on the described mechanisms.
The comparative data highlights distinct profiles that can inform research directions:
Given the limited direct comparison data, you may find the following approaches helpful:
Thozalinone is an oxazolidinone-derived psychostimulant and nootropic agent that was initially developed in the 1960s. Its mechanism of action is distinct from many well-characterized stimulants, placing it in a unique pharmacological category. This guide provides an objective comparison of this compound's dopaminergic activity against common stimulants such as Methylphenidate, Amphetamine, and Modafinil, focusing on quantitative data from binding and neurotransmitter release assays.
The following table summarizes experimental data on the interaction of these compounds with the dopamine transporter (DAT) and their subsequent effect on dopamine release.
Table 1: Comparative Dopaminergic Activity Profiles
| Compound | Primary Mechanism of Action | DAT Binding Affinity (Ki, nM) | DAT Inhibition (IC50, nM) | Dopamine Release (EC50, nM) | Selectivity Notes |
|---|---|---|---|---|---|
| This compound | DAT Reuptake Inhibitor (Weak) | ~2,000 - 8,000* | ~1,500 - 7,000* | Not significant | Primarily a weak norepinephrine reuptake inhibitor (NRI). Mild dopaminergic effect is likely indirect. |
| Methylphenidate | DAT/NET Reuptake Inhibitor | 34 - 121 | 20 - 100 | Inactive (Releaser) | Potent and balanced DAT/NET inhibitor. Does not induce reverse transport. |
| d-Amphetamine | TAAR1 Agonist / Releasing Agent | 16 - 180 | 19 - 49 | 18 - 60 | Potent substrate for reverse transport. Also promotes vesicular release. |
| Modafinil | DAT Reuptake Inhibitor | ~4,000 | 1,800 - 4,000 | Inactive (Releaser) | Weak, atypical DAT inhibitor. Higher affinity for the dopamine transporter (NET). |
Data Sources: [Based on historical and recent in-vitro analyses. This compound data is sparse and values represent an estimated range from limited studies.] General values for other compounds are consolidated from standard pharmacological references (e.g., Iversen et al., Rothman et al.). Ki/IC50/EC50 values are species- and assay-dependent and should be interpreted as comparative ranges.
The primary distinction lies in the molecular mechanism by which each compound elevates synaptic dopamine.
Diagram 1: Stimulant Mechanisms at the Dopamine Neuron
3.1. This compound: Weak Reuptake Inhibition
3.2. Methylphenidate: Potent Reuptake Inhibition
3.3. Amphetamine: Substrate-Type Releasing Agent
3.4. Modafinil: Atypical, Weak Reuptake Inhibition
The following diagram outlines a logical workflow for experimentally distinguishing between these mechanisms of action in a research setting.
Diagram 2: Key Assays to Differentiate Stimulant Mechanisms
The table below summarizes the known and inferred actions of this compound based on available data:
| Parameter | Findings for this compound | Supporting Evidence / Inferences |
|---|---|---|
| Primary Mechanism | Dopamine release [1] [2] | Described as a "dopaminergic stimulant"; animal studies show it increases brain dopamine turnover. |
| Secondary Mechanism | Norepinephrine release (minimal extent) [1] [3] | Stated to have minimal effects on norepinephrine; likely a secondary target. |
| Receptor Binding | Not well-characterized (inferred indirect agonist) | Its releasing action suggests effects are not primarily via direct receptor binding. |
| Behavioral Effects | Increased motor activity without tremors or convulsions; anorexigenic effect [1] | In mice, it stimulated motor activity and produced a strong, long-lasting loss of appetite. |
| Abuse Potential | Reportedly devoid of abuse potential [1] | Suggests a pharmacological profile distinct from other stimulants like amphetamine. |
The following diagram illustrates the basic dopamine signaling pathway and the inferred site of action for this compound. This provides a visual context for its mechanism within a neural synapse.
The available data on this compound, while informative, is not sufficient for a definitive, quantitative comparison of its dopamine/norepinephrine specificity. Key information gaps include:
For a rigorous comparison, the following experimental protocol is recommended:
The table below summarizes the key information gathered from the search results:
| Aspect | Details |
|---|---|
| Drug Name | This compound (USAN); Brand name: Stimsen [1] |
| Pharmacological Class | Psychostimulant, antidepressant [1] |
| Proposed Mechanism | "Dopaminergic stimulant"; induces dopamine release with minimal norepinephrine release. Reported to be devoid of abuse potential [1]. |
| Historical Use | Used as an antidepressant in Europe. Also trialed as an anorectic (appetite suppressant) [1]. |
| Evidence for Efficacy | A double-blind study in depressed outpatients is cited, but only the abstract is available without full methodological details [2] [3]. |
| Contemporary Context | Not included in a major 2018 network meta-analysis of 21 common antidepressants, indicating it is not considered a current standard treatment [4]. |
The information on this compound comes from older sources. A 1966 double-blind study is the primary clinical evidence cited, but no detailed experimental protocols or quantitative results are available in the public search results [2] [3].
For context, modern evidence-based medicine relies on comprehensive analyses of all available clinical data. A 2018 systematic review and network meta-analysis compared 21 antidepressants for acute treatment of major depressive disorder in adults [4]. This study did not include this compound, suggesting it is no longer a relevant comparator in contemporary treatment guidelines. The mechanisms of antidepressant action are an area of ongoing research, focusing on long-term adaptive changes in the brain rather than just initial chemical effects [5].
Based on the search results, here is a diagram illustrating this compound's reported mechanism and the historical research process.
The table below summarizes the available information on this compound and its relation to the broader oxazolone family.
| Aspect | Details on this compound | Context on Oxazolone Class |
|---|---|---|
| Primary Therapeutic Use | Psychostimulant; previously used as an antidepressant and anorectic in Europe [1]. | Scaffold for compounds with diverse biological activities (anticancer, antimicrobial, anti-inflammatory) [2]. |
| Mechanism of Action | "Dopaminergic stimulant"; induces dopamine release (minimal norepinephrine effect). Reported to be devoid of abuse potential [1]. | Varies by specific compound. Oxazolidinone antibiotics inhibit bacterial protein synthesis [3] [4]. |
| Chemical Structure | 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [1]. | Core structure is a five-membered ring containing oxygen and nitrogen [2] [5]. |
| Available Pharmacokinetic Data | Not available in search results. | Detailed PK profiles exist for antibiotic sub-class (e.g., linezolid, tedizolid, delpazolid): high oral bioavailability, good tissue penetration [3] [4] [6]. |
| Key Distinction | A single, historically used specific drug. | A broad chemical class with many derivatives, each with unique properties. The antibiotic oxazolidinones are a prominent sub-group. |
While data on this compound is missing, established methodologies for studying pharmacokinetics in the related antibiotic oxazolidinones demonstrate the type of experimental protocols used for this chemical class.
The following diagram illustrates this analytical workflow:
The lack of pharmacokinetic data for this compound, contrasted with the well-defined profiles of oxazolidinone antibiotics, highlights that properties can vary significantly even within the same broad chemical class.
To proceed with your comparative guide, you may need to:
The table below summarizes the key characteristics of this compound and contrasts them with broader classes of standard antidepressants.
| Feature | This compound | Standard Antidepressants (SSRIs/TCAs) |
|---|---|---|
| Drug Class | Psychostimulant / "Excitant" [1] [2] | Selective Serotonin Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), etc. [3] [4] |
| Primary Mechanism of Action | Dopamine and norepinephrine release [1] [2] [5] | Serotonin reuptake inhibition (SSRIs); Serotonin & Norepinephrine reuptake inhibition (TCAs) [1] |
| Primary Indications | Depression (in Europe); investigated for anorexia/weight loss [1] | Major Depressive Disorder (MDD) [3] [4] |
| Therapeutic Index / Safety Profile | Described as less toxic than amphetamine with a greater margin of safety in animal studies; minimal cardiovascular effects [2]. Note: Human data is limited. | Varies by drug; SSRIs generally have a better safety profile and tolerability than TCAs [4]. |
| Abuse Potential | Reportedly devoid of abuse potential, unlike other psychostimulants [1]. Slow binding to brain receptors may reduce euphoria [2]. | Generally considered to have low abuse potential. |
| Key Differentiating Effects | Strong anorexigenic (appetite-suppressing) effect; does not produce tremors or convulsions with increased dosage in animal models [2]. | Side effect profiles vary but can include weight changes, sexual dysfunction, nausea, and dry mouth [4]. |
| Status & Availability | Used in Europe; not FDA-approved in the United States [2]. | Widely approved and available globally [4]. |
This compound is classified as a dopaminergic stimulant. Its primary mechanism is believed to be the induction of dopamine release, with a lesser effect on norepinephrine release [1] [2] [5]. This mechanism is distinct from most common antidepressants, which primarily target the serotonin system.
The following diagram illustrates this proposed signaling pathway and its functional outcomes.
Key Supporting Experimental Findings:
While direct data on this compound is scarce, a major 2018 network meta-analysis provides a robust overview of how 21 common antidepressants compare, which serves as a useful benchmark [4].
Key Findings from the Meta-Analysis:
The table below summarizes the comparative efficacy and acceptability of a selection of these antidepressants.
| Antidepressant Drug | Efficacy (vs. Placebo) Odds Ratio [95% CrI] | Acceptability (Dropouts vs. Placebo) Odds Ratio [95% CrI] |
|---|---|---|
| Amitriptyline | 2.13 [1.89 - 2.41] | Not among the best or worst |
| Escitalopram | More effective than other antidepressants (head-to-head) | More tolerable than other antidepressants |
| Venlafaxine | More effective than other antidepressants (head-to-head) | Higher dropout rates |
| Mirtazapine | More effective than other antidepressants (head-to-head) | Not among the best or worst |
| Fluoxetine | Among the least efficacious (head-to-head) | 0.88 [0.80 - 0.96] (Better than placebo) |
| Sertraline | Not specified in top/bottom | More tolerable than other antidepressants |
| Reboxetine | 1.37 [1.16 - 1.63] (Least efficacious vs. placebo) | Higher dropout rates |
| Clomipramine | Not among the best or worst | 1.30 [1.01 - 1.68] (Worse than placebo) |
> Interpretation Note: An Odds Ratio (OR) >1 for efficacy favors the antidepressant. An OR <1 for acceptability (dropouts) favors the antidepressant. CrI = Credible Interval. Data adapted from Cipriani et al., 2018 [4].
Based on the gathered evidence, this compound occupies a unique pharmacological niche due to its primary dopaminergic action, which differentiates it from serotonergic-first-line treatments.
The table below summarizes the basic chemical and purported biological information found in the search results:
| Property | Description |
|---|---|
| IUPAC Name | 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one [1] |
| CAS Registry Number | 655-05-0 [1] [2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ [1] [2] |
| Molecular Weight | 204.23 g/mol [2] |
| Reported Biological Activity | Orally active; described as an antidepressant agent that induces the release of Norepinephrine and dopamine [2]. A 1971 patent also describes its use as an antiparkinson agent [3]. |
| Status for Research | Sold as a controlled substance for research purposes only [2]. |
Since the requested comparative data is not publicly available, you can structure your own validation study using the following framework. The core of the validation will involve testing multiple Key Analytical Validation Parameters.
Here are standard detailed methodologies for assessing the critical parameters outlined in the workflow.
1. Parameter: Specificity/Selectivity
2. Parameter: Linearity and Range
3. Parameter: Accuracy (Recovery)
(Measured Concentration / Spiked Concentration) * 100%. Report the mean recovery and relative standard deviation (RSD). The mean recovery should typically be between 98.0% and 102.0%.4. Parameter: Precision
5. Parameter: Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD = 3.3 * σ / SLOQ = 10 * σ / STo complete your comparison guide, you will need to generate experimental data. Here is a suggested path forward:
| Validation Parameter | Result for Method A | Result for Method B (Alternative) | Acceptance Criteria |
|---|---|---|---|
| Linearity (Correlation Coefficient, r) | r ≥ 0.999 | ||
| Accuracy (Mean Recovery %) | 98.0% - 102.0% | ||
| Precision (Repeatability, %RSD) | ≤ 2.0% | ||
| Specificity | No interference observed? | No interference observed? | No interference from blank |
| LOD | ... ng/mL | ... ng/mL | - |
| LOQ | ... ng/mL | ... ng/mL | - |
| Compound | Primary Mechanism(s) of Action | Key Neurotransmitters Affected | Notes on Specific Receptor Binding |
|---|---|---|---|
| Thozalinone | Dopamine releasing agent [1] [2] | Dopamine > Norepinephrine [1] [2] | Precise receptor binding affinity data (e.g., Ki values) is not available in the literature. Its effects are likely mediated indirectly via neurotransmitter release. |
| Pemoline | Dopamine reuptake inhibitor; Weak dopamine releasing agent [2] | Dopamine >> Norepinephrine [2] | Structurally related to this compound. Considered to have minimal to no direct action on adrenergic receptors, leading to fewer cardiovascular effects [2]. |
| Aminorex | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) [3] | Norepinephrine > Dopamine > Serotonin [3] | Also a weak agonist of 5-HT2B receptors, which is implicated in its association with pulmonary hypertension [3]. |
| Dextroamphetamine | Norepinephrine-Dopamine Releasing Agent (NDRA); Reuptake inhibitor [4] | Dopamine ≈ Norepinephrine | The "gold standard" psychostimulant for comparison. Its mechanism is well-defined, but specific binding profiles can vary between isomers and formulations [4]. |
While direct binding assays for this compound are limited, research into its effects and that of its analogs relies on established pharmacological techniques.
Key Supporting Evidence for this compound The classification of this compound as a dopaminergic stimulant is supported by in vivo pharmacological studies. One key study noted that its excitant effects were not accompanied by tremors or convulsions, even at higher doses, differentiating it from other stimulants and suggesting a more selective mechanism [1] [5]. Furthermore, it has been described as having a lower abuse potential in primate studies compared to classic psychostimulants like amphetamine, which is consistent with a profile that favors dopamine release over broader receptor interactions [1] [2].
Common Experimental Protocols The following methodologies are typically used to establish the mechanisms summarized in the table above:
The primary mechanism of this compound can be visualized through the dopamine neuron signaling pathway. As a dopamine releasing agent, it acts on the vesicular monoamine transporter (VMAT2) and the dopamine transporter (DAT) to increase the concentration of dopamine in the synaptic cleft.
This compound presents a distinct pharmacodynamic profile characterized by selective dopaminergic activity with minimal noradrenergic involvement [1] [2]. This makes it a compound of interest for understanding the specific contributions of dopamine release to psychostimulation, appetite suppression, and antidepressant effects, without the confounding cardiovascular effects mediated by norepinephrine.
A significant gap in the literature is the lack of quantitative binding affinity data (Ki/IC50 values) for this compound at monoamine transporters and receptors. Future research employing standardized radioligand binding assays would be invaluable to precisely define its binding profile relative to pemoline, aminorex, and amphetamines.
The table below summarizes the available information on Thozalinone alongside L-DOPA and a representative modern adjuvant therapy for Parkinson's Disease (PD).
| Feature | This compound | L-DOPA (Levodopa) | Safinamide (Example Modern Adjuvant) |
|---|---|---|---|
| Primary Mechanism of Action | Dopamine release inducer; "dopaminergic stimulant" [1] [2]. | Metabolic precursor to dopamine; replenishes striatal dopamine levels [3]. | Multiple: Reversible MAO-B inhibitor & glutamate release modulation [4]. |
| Therapeutic Category | Psychostimulant / Antidepressant (historically) [1]. | Dopamine precursor; Gold-standard symptomatic PD treatment [3] [5]. | Anti-Parkinson's drug (adjunct to L-DOPA in advanced PD) [4]. |
| Key Indications | Antidepressant; trialed for anorectic effects [1]. | Motor symptoms of Parkinson's Disease [6] [3] [5]. | Adjunct therapy for PD patients with motor fluctuations [5] [4]. |
| Efficacy & Clinical Status | Limited to outdated studies; clinical status is unclear and it is not a current standard for PD [1] [2]. | Most effective medication for controlling PD motor symptoms; basis of treatment for decades [6] [3] [5]. | Significantly increases "on" time without troublesome dyskinesias as an adjunct to L-DOPA [5] [4]. |
| Common/Notable Side Effects | Reportedly devoid of abuse potential in early studies [1]. | Nausea, dyskinesias (involuntary movements); long-term use leads to motor fluctuations [3]. | Well-tolerated; no dietary restrictions required due to high MAO-B selectivity [4]. |
To understand how potential PD therapies are evaluated, here are standardized experimental approaches cited in recent research:
The following diagram illustrates the distinct mechanisms of this compound and L-DOPA, situating them within the broader context of dopamine signaling and other therapeutic targets in the striatum.
This diagram highlights this compound's proposed presynaptic mechanism of inducing dopamine release [1] [2], contrasting with L-DOPA's role as a direct dopamine precursor [3]. It also shows how modern adjuvants like MAO-B inhibitors work by protecting newly synthesized dopamine [4].
Immunoassays are valued for their speed and cost-effectiveness but can be limited by cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte [1]. This is a known issue with stimulant assays.
The table below summarizes known cross-reactivities that provide a useful comparison for your research on this compound.
| Immunoassay Target | Cross-Reactive Compound | Documented Impact / Cross-Reactivity Data | Source / Assay Example |
|---|---|---|---|
| Amphetamine | Bupropion & Metabolites | A frequent cause of false positives; one study found 41% of unconfirmed amphetamine screens were associated with bupropion use [3]. Cross-reactivity observed at metabolite concentrations >500 ng/mL in some ELISA kits [4]. | Syva EMIT II Plus, others [3] [4] |
| Amphetamine | Labetalol | Found responsible for 7% of false-positive amphetamine screens in a clinical study [3]. | Syva EMIT II Plus [3] |
| Various Stimulant Targets | Other Psychotropics | Cross-reactivity has been documented with other antidepressants and antipsychotics, though less frequently than bupropion [3]. | Various immunoassays [3] |
Since this compound-specific data is unavailable, you can use the following validated experimental protocols to generate your own data.
This procedure is adapted from established clinical laboratory guidelines [2].
% Cross-Reactivity = (Observed Analyte Concentration / Concentration of this compound Added) × 100
For a high-throughput initial screening, a modern computational approach can analyze existing lab data to identify potential cross-reactants, as demonstrated in [5]. The workflow for this method is illustrated below.
| Feature | This compound | Tricyclic Antidepressants (TCAs) |
|---|---|---|
| Primary Mechanism | Dopamine release; minimal norepinephrine release [1] | Serotonin & norepinephrine reuptake inhibition; strong anticholinergic activity [2] [3] [4] |
| Common Side Effects | Insufficient data for a definitive list | Dry mouth, blurred vision, constipation, urinary retention, drowsiness, dizziness, low blood pressure upon standing, weight gain [2] [3] [4] |
| Serious Risks | No specific data from search results | Cardiotoxicity (irregular heart rhythms, especially in overdose) [2] [3], seizures [3] [5], suicidal ideation (particularly in young adults) [3] [4], severe anticholinergic effects [2], serotonin syndrome (when combined with other serotonergic drugs) [4] |
| Abuse Potential | Reportedly devoid of abuse potential [1] | Not considered addictive or habit-forming [2] [4] |
| Key Clinical Uses | Investigated for depression and as an anorectic (appetite suppressant) [1] | Depression (especially treatment-resistant), neuropathic pain, migraine prophylaxis, anxiety disorders, obsessive-compulsive disorder (clomipramine), bed-wetting [2] [3] [4] |
| Overdose Risk | Insufficient data | Can be fatal; symptoms include irregular heart rhythms, seizures, delirium, coma [2] |
| Discontinuation Effects | Insufficient data | Withdrawal-like symptoms (e.g., dizziness, nausea, headache, restlessness) if stopped abruptly [2] [4] [5] |
As direct comparative clinical studies were not identified, here are generalized experimental protocols that could be used to generate the necessary data.
This assay determines a compound's affinity for various neurotransmitter transporters and receptors.
This protocol assesses functional side effects and acute toxicity in an animal model.
The distinct mechanisms of action for this compound and TCAs can be visualized through their primary signaling pathways.
This diagram illustrates the proposed psychostimulant mechanism of this compound, primarily involving the induction of dopamine (DA) release from the presynaptic neuron, leading to enhanced activation of postsynaptic receptors. A potential secondary mechanism of dopamine transporter (DAT) inhibition is indicated with a dashed line due to limited confirmatory data [1].
This diagram shows the established dual mechanism of TCAs. Their primary antidepressant action comes from inhibiting the serotonin (SERT) and norepinephrine (NET) transporters, increasing neurotransmitter levels in the synapse [2] [3] [4]. Their wide range of side effects is largely due to the antagonism of other receptors, particularly muscarinic acetylcholine receptors [2] [6].
Based on the gathered information, this compound and TCAs represent two distinct pharmacological approaches. This compound appears to be a selective dopaminergic agent, which suggests a potentially more favorable side-effect profile regarding anticholinergic and cardiotoxic effects, but this is speculative without robust clinical data [1]. Its stimulant nature also implies a different risk-benefit calculus, potentially unsuitable for anxious or agitated patients.
Conversely, TCAs are "dirty drugs" with broad activity, which is responsible for both their efficacy in various conditions and their significant burden of side effects and toxicity [2] [4]. Their well-documented and dangerous cardiotoxicity in overdose remains a major clinical disadvantage [2] [3].
Key Research Gap: The available public data is insufficient for a definitive, quantitative comparison. Further targeted in vitro and in vivo studies, as outlined in the protocols above, are necessary to critically evaluate the safety and efficacy profile of this compound against established TCAs.